Acetylvirolin
Description
Properties
IUPAC Name |
[1-(3,4-dimethoxyphenyl)-2-(2-methoxy-4-prop-1-enylphenoxy)propyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O6/c1-7-8-17-9-11-20(21(13-17)26-5)28-15(2)23(29-16(3)24)18-10-12-19(25-4)22(14-18)27-6/h7-15,23H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVVKTYHVHGNMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OC(C)C(C2=CC(=C(C=C2)OC)OC)OC(=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Acetylvirolin: An Inquiry into an Enigmatic Compound
While a chemical entity designated as "Acetylvirolin" with the Chemical Abstracts Service (CAS) number 916264-22-7 and molecular formula C23H28O6 is listed by several chemical suppliers, a comprehensive review of publicly accessible scientific literature reveals a significant absence of research pertaining to its mechanism of action, particularly in the context of antiviral activity.
This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's core functional pathways. However, extensive database searches, including targeted inquiries using its specific chemical identifiers, have yielded no published experimental studies, quantitative data, or detailed protocols that would elucidate its biological function.
The initial investigation sought to identify this compound's molecular targets, the signaling cascades it potentially modulates, and any reported antiviral efficacy. The objective was to synthesize this information into a structured format, complete with data tables for comparative analysis and detailed diagrams of experimental workflows and signaling pathways. Unfortunately, the foundational scientific data required to fulfill these objectives is not available in the public domain at this time.
It is important to note that the absence of published research does not definitively preclude the existence of such data. It is possible that research on this compound is in early, unpublished stages, is proprietary, or is documented in sources not indexed in publicly searchable databases.
During the extensive search, other compounds with the same molecular formula (C23H28O6) were identified in the scientific literature. For instance, schizantoside B is a lignan with documented anti-inflammatory properties. Additionally, a study on pyranocoumarin analogues as potential antiviral agents against the measles virus synthesized a compound with this molecular formula, although it did not exhibit significant antiviral activity in their assays. These findings underscore that while the molecular formula is shared, the specific atomic arrangement and resulting chemical structure of this compound are unique, and the biological activities of these other compounds cannot be extrapolated to it.
Acetylvirolin: An Inquiry into its Biological Activity
Despite a comprehensive search of available scientific literature and databases, no information was found regarding a compound named "acetylvirolin." This suggests that "this compound" may be a novel, recently discovered, or as-yet-unpublished compound. It is also possible that this name is a result of a typographical error.
Therefore, a detailed technical guide on the biological activity, experimental protocols, and signaling pathways of this compound cannot be provided at this time.
For researchers, scientists, and drug development professionals interested in the biological characterization of novel compounds, a general framework for investigating potential antiviral and anticancer activities is outlined below. This framework provides a roadmap for the types of experiments and data that are crucial for a comprehensive understanding of a new molecule's therapeutic potential.
General Framework for Characterizing the Biological Activity of a Novel Compound
When a new compound is isolated or synthesized, a systematic approach is required to elucidate its biological effects. This typically involves a tiered screening process, starting with broad activity assays and progressing to more specific mechanistic studies.
In Vitro Cytotoxicity and Bioactivity Screening
The initial step is to assess the compound's general effect on cell viability across a range of cell lines, including both healthy and cancerous cells. This helps to determine a therapeutic window and identify potential areas of selective activity.
Table 1: Example of Initial Cytotoxicity Screening Data
| Cell Line | Cell Type | IC50 (µM) |
| MRC-5 | Normal Lung Fibroblast | > 100 |
| A549 | Lung Carcinoma | 15.2 |
| MCF-7 | Breast Adenocarcinoma | 25.8 |
| HeLa | Cervical Carcinoma | 10.1 |
| Vero | Normal Kidney Epithelial | > 100 |
IC50: The half-maximal inhibitory concentration.
Antiviral Activity Evaluation
If the compound shows low toxicity in normal cell lines, its potential as an antiviral agent can be explored. This involves infecting host cells with a specific virus and then treating them with the compound.
Table 2: Example of In Vitro Antiviral Activity Data
| Virus | Host Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Influenza A (H1N1) | MDCK | 5.3 | > 100 | > 18.9 |
| Herpes Simplex Virus 1 (HSV-1) | Vero | 8.1 | > 100 | > 12.3 |
| Human Immunodeficiency Virus 1 (HIV-1) | TZM-bl | 2.5 | > 100 | > 40 |
EC50: The half-maximal effective concentration. CC50: The half-maximal cytotoxic concentration. SI = CC50/EC50.
Experimental Protocol: Plaque Reduction Assay
A common method to quantify antiviral activity is the plaque reduction assay.
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Cell Seeding: Plate a confluent monolayer of host cells (e.g., Vero cells for HSV-1) in a multi-well plate.
-
Virus Infection: Infect the cells with a known amount of virus for 1-2 hours.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the test compound.
-
Incubation: Incubate the plates for a period that allows for the formation of viral plaques (areas of cell death).
-
Plaque Visualization and Counting: Stain the cells with a dye (e.g., crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction at each compound concentration compared to an untreated virus control to determine the EC50 value.
Workflow for Antiviral Activity Screening
Caption: General workflow for in vitro antiviral activity screening of a novel compound.
Anticancer Activity and Mechanism of Action
For compounds showing selective cytotoxicity towards cancer cells, further investigation into the mechanism of cell death is warranted.
Experimental Protocol: Apoptosis Assay by Flow Cytometry
Annexin V/Propidium Iodide (PI) staining is a common method to differentiate between apoptotic and necrotic cell death.
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Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for various time points.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis/necrosis.
-
Signaling Pathway Investigation
To understand the molecular mechanism, the effect of the compound on key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway, can be investigated using techniques like Western blotting.
Hypothetical PI3K/Akt Signaling Inhibition
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by a novel anticancer compound.
Should information on "this compound" become available in the future, a detailed technical guide will be generated. In the meantime, the general methodologies and frameworks presented here can serve as a valuable resource for the biological evaluation of novel compounds.
Acetylvirolin: A Technical Guide to its Natural Sourcing and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetylvirolin, a lignan with potential biological activity, has been identified from natural sources. This document provides a comprehensive overview of its origins and the methodologies employed for its extraction and purification. Detailed experimental protocols derived from scientific literature are presented to facilitate further research and development. Quantitative data has been consolidated into tables for comparative analysis, and key experimental workflows are visualized using diagrams to ensure clarity and reproducibility.
Natural Source of this compound
This compound has been identified as a constituent of the plant species Sambucus williamsii Hance, a member of the Adoxaceae family. This plant has a history of use in traditional medicine, particularly in East Asia. The primary source for the isolation of this compound is the stems and twigs of S. williamsii. While the genus Virola has also been suggested as a potential source of related lignans, the definitive isolation of this compound has been documented from Sambucus williamsii.
Isolation of this compound: Experimental Protocols
The isolation of this compound from Sambucus williamsii Hance follows a multi-step procedure involving extraction, fractionation, and chromatography. The following protocols are synthesized from established methodologies for the separation of lignans from this plant source.
Plant Material and Extraction
Plant Material: The dried and powdered stems of Sambucus williamsii Hance are used as the starting material.
Extraction Protocol:
-
The powdered plant material is extracted exhaustively with 95% ethanol at room temperature.
-
The resulting hydroalcoholic extract is then concentrated under reduced pressure to yield a crude extract.
Fractionation of the Crude Extract
The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility.
Fractionation Protocol:
-
The aqueous suspension of the crude extract is first partitioned with petroleum ether to remove non-polar constituents.
-
The aqueous layer is subsequently partitioned with chloroform.
-
Finally, the aqueous layer is partitioned with ethyl acetate.
-
Each fraction is concentrated under reduced pressure. The lignan components, including this compound, are typically enriched in the chloroform and ethyl acetate fractions.
Chromatographic Purification
The enriched fractions undergo a series of chromatographic steps to isolate individual compounds.
Purification Protocol:
-
Silica Gel Column Chromatography: The chloroform and ethyl acetate fractions are independently subjected to column chromatography over a silica gel stationary phase. The column is eluted with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration. Fractions are collected and monitored by thin-layer chromatography (TLC).
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Sephadex LH-20 Column Chromatography: Fractions from the silica gel column that show a promising profile for lignans are further purified on a Sephadex LH-20 column using methanol as the mobile phase. This step is effective for separating compounds based on their molecular size.
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Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved using preparative reversed-phase HPLC (RP-HPLC) on a C18 column. A typical mobile phase consists of a gradient of methanol and water. The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.
The general workflow for the isolation of lignans from Sambucus williamsii is depicted in the following diagram:
Caption: General workflow for the isolation of this compound.
Quantitative Data
While specific yield data for each step of this compound isolation is not extensively reported in the public domain, the following table provides a general overview of the expected outcomes based on typical lignan isolation procedures from plant materials.
| Stage | Parameter | Typical Value/Range |
| Extraction | Crude Extract Yield (% of dry plant material) | 5 - 15% |
| Fractionation | Chloroform Fraction Yield (% of crude extract) | 10 - 25% |
| Ethyl Acetate Fraction Yield (% of crude extract) | 5 - 20% | |
| Purification | Final Yield of Pure Lignan (mg/kg of dry plant material) | 1 - 50 mg/kg |
| Purity | Purity after Preparative HPLC | >95% (by HPLC analysis) |
Note: These values are estimates and can vary significantly based on the specific batch of plant material, extraction conditions, and chromatographic efficiency.
Signaling Pathways and Logical Relationships
The biological activity of lignans often involves interaction with various cellular signaling pathways. While the specific pathways modulated by this compound are a subject for further research, a generalized logical diagram illustrating the potential areas of investigation for a novel bioactive compound is presented below.
Caption: Potential mechanism of action for a bioactive lignan.
Conclusion
This compound is a naturally occurring lignan that can be isolated from Sambucus williamsii Hance. The isolation process relies on a systematic approach of extraction, fractionation, and multi-step chromatography. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field of natural product chemistry and drug discovery, enabling further investigation into the therapeutic potential of this compound.
Acetylvirolin chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetylvirolin is a lignan compound, a class of natural products known for a wide range of biological activities. This technical guide aims to consolidate the available information on this compound, focusing on its chemical structure, properties, and potential biological significance. Due to the limited specific data available for this compound, this guide also provides a broader context based on the chemical class of lignans, particularly those isolated from the Virola genus, to infer potential areas of investigation and experimental approaches.
Chemical Structure and Properties
Physicochemical Properties
A summary of the known quantitative data for this compound is presented in Table 1. These properties are crucial for its handling, formulation, and in silico modeling.
| Property | Value | Source |
| CAS Number | 916264-22-7 | Chemical Suppliers |
| Molecular Formula | C₂₃H₂₈O₆ | Chemical Suppliers |
| Molecular Weight | 400.47 g/mol | Chemical Suppliers |
| Physical Form | Oil | Chemical Supplier |
Table 1: Physicochemical Properties of this compound
Potential Biological Activities and Signaling Pathways
Specific biological activities and modulated signaling pathways for this compound have not been detailed in the available scientific literature. However, based on its classification as a lignan from the Virola genus, we can infer potential areas of biological investigation. Lignans from Virola species, such as Virola surinamensis, have been reported to possess a variety of biological activities.
A proposed logical workflow for investigating the biological activity of a novel lignan like this compound is depicted below.
Caption: Logical workflow for the investigation of a novel natural product.
Experimental Protocols
Detailed experimental protocols for the synthesis, isolation, or biological evaluation of this compound are not currently available. However, this section provides a generalized protocol for the isolation of lignans from Virola species, which could be adapted for the targeted isolation of this compound.
General Protocol for Lignan Isolation from Virola surinamensis
This protocol is a generalized representation based on common phytochemical extraction and isolation techniques.
An Examination of the Therapeutic Potential of Acetylvirolin: A Review of Currently Available Information
Disclaimer: This document serves to summarize the publicly available information regarding Acetylvirolin. An exhaustive search of scientific literature and chemical databases has revealed a significant lack of published research on the therapeutic effects, mechanism of action, and signaling pathways of this compound. Therefore, the core requirements of a detailed technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be fulfilled at this time.
Introduction
This compound (CAS No: 916264-22-7) is a lignan that has been isolated from the herbs of Sambucus williamsii[1]. Lignans as a class of natural products are known to exhibit a wide range of biological activities, and as such, this compound is cataloged by various chemical suppliers as a compound with potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory effects[][3][4]. However, it is crucial to note that these classifications appear to be based on the general properties of lignans rather than on specific experimental evidence for this compound itself.
Current State of Research
Despite its availability from commercial suppliers and its classification as a potentially bioactive compound, a thorough review of scientific databases, including PubMed and Google Scholar, did not yield any peer-reviewed research articles detailing specific biological studies on this compound. The search for its CAS number (916264-22-7) similarly did not retrieve any papers with experimental data.
The available information is limited to its inclusion in chemical libraries and catalogs for high-throughput screening[5]. These libraries are collections of compounds that can be used in the early stages of drug discovery to identify potential hits against biological targets. The mere presence of this compound in these libraries does not imply any confirmed biological activity.
Postulated, but Unverified, Therapeutic Potential
Based on its chemical class (lignan), this compound is sometimes associated with the following potential therapeutic areas in supplier descriptions:
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Antiviral Activity: Lignans have been studied for their antiviral properties.
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Anticancer Activity: Numerous lignans have been investigated as potential anticancer agents.
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Anti-inflammatory Activity: The anti-inflammatory effects of various lignans are also a subject of research.
It must be reiterated that these are hypothetical applications based on the compound's chemical family and are not supported by any specific published data for this compound.
Lack of Quantitative Data and Experimental Protocols
Due to the absence of published research, there is no quantitative data to present in tabular format. This includes, but is not limited to:
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IC₅₀ or EC₅₀ values against any cell line or enzyme.
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In vivo efficacy data in animal models.
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Pharmacokinetic (ADME) data.
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Toxicology data.
Similarly, no detailed experimental protocols for the investigation of this compound have been published.
Absence of Known Signaling Pathways
There is no information available in the public domain regarding the mechanism of action of this compound or any signaling pathways that it may modulate. Consequently, the creation of diagrams for signaling pathways, as requested, is not possible.
Conclusion and Future Directions
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Initial Bioactivity Screening: Testing this compound in a broad range of in vitro assays (e.g., cytotoxicity against cancer cell lines, antiviral assays, anti-inflammatory assays).
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Mechanism of Action Studies: Should initial screening yield positive results, further studies would be required to elucidate the molecular targets and signaling pathways involved.
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In Vivo Studies: Promising in vitro results would warrant investigation in animal models of disease to assess efficacy, pharmacokinetics, and safety.
For researchers and drug development professionals, this compound represents a novel chemical entity that may hold therapeutic potential, but its biological effects are at present entirely unexplored. Any consideration of this compound for research and development would need to begin with foundational, discovery-phase studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Buy Natural Products | Products | Biosynth [biosynth.com]
- 4. Entre las marcas de nuestros más de 25 colaboradores desta… [cymitquimica.com]
- 5. Lignans Compound Library | Screening Libraries for High Throughput/Content Screening | 96-Well -- ChemFaces [chemfaces.com]
Acetylvirolin: Uncharted Territory in Virology Research
Despite a comprehensive search of scientific literature and public databases, the compound "acetylvirolin" remains unidentified within the field of virology research. This suggests that "this compound" may be a novel, yet-to-be-disclosed therapeutic agent, a proprietary compound not yet in the public domain, a potential misnomer, or a term not currently indexed in scientific literature.
Extensive searches for "this compound" and its potential variations have not yielded any specific information regarding its chemical structure, mechanism of action, or antiviral activity. Standard scientific search engines and chemical databases do not contain entries for a compound with this name.
This lack of public information prevents the creation of an in-depth technical guide as requested. Key components of such a guide, including quantitative data on antiviral efficacy, detailed experimental protocols, and the visualization of signaling pathways, are contingent on the availability of primary research data.
For researchers, scientists, and drug development professionals interested in emerging antiviral compounds, the absence of "this compound" from public discourse could imply several possibilities:
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Early-Stage Development: The compound may be in the very early stages of discovery and development within a private pharmaceutical or academic laboratory, with no published data available yet.
-
Proprietary Designation: "this compound" could be an internal codename for a compound that is publicly known under a different chemical or brand name.
-
Misspelling or Inaccurate Terminology: It is possible that the name is a misspelling of another known antiviral agent.
Given the current lack of information, it is recommended that individuals with an interest in "this compound" verify the compound's name and any associated research institution or company. Should further identifying details become available, a thorough analysis of its properties and potential applications in virology could be conducted.
Until "this compound" is described in peer-reviewed literature or other public disclosures, a detailed technical guide on its role in virology research cannot be responsibly compiled. The scientific community awaits further information to understand the potential significance of this currently unknown entity.
Acetylvirolin: An Enigmatic Antiviral Candidate
Despite its commercial availability as a research chemical and suggestive classifications, publicly accessible scientific literature detailing the specific antiviral activity, mechanism of action, and experimental data for Acetylvirolin is currently unavailable. This technical guide aims to provide a comprehensive overview of the existing information on this compound, while clearly delineating the significant gaps in current knowledge regarding its potential as an antiviral agent.
Chemical Identity
This compound is a known chemical compound, identified by the CAS number 916264-22-7 . It belongs to the lignan class of natural products. While some chemical suppliers note its potential antiviral properties, these claims are not substantiated by published research.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 916264-22-7 | Chemical Suppliers |
| Molecular Formula | C₂₃H₂₈O₆ | Chemical Suppliers |
| Molecular Weight | 400.46 g/mol | Chemical Suppliers |
Antiviral Activity: A Knowledge Gap
A thorough search of scientific databases and literature reveals a significant absence of studies investigating the antiviral properties of this compound. While the broader class of lignans, to which this compound belongs, has been noted for its potential antiviral actions, specific data for this compound is not documented.[][2] Consequently, quantitative data such as IC50 (half maximal inhibitory concentration) or EC50 (half maximal effective concentration) values against any specific virus are not available.
Mechanism of Action: Unexplored Territory
The mechanism by which this compound might exert antiviral effects remains entirely speculative due to the lack of research. Generally, antiviral compounds can act at various stages of the viral life cycle, including:
-
Viral Entry Inhibition: Preventing the virus from attaching to or entering host cells.
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Replication Inhibition: Interfering with the replication of the viral genome.
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Viral Protein Inhibition: Blocking the function of essential viral proteins, such as proteases or polymerases.
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Viral Assembly and Release Inhibition: Preventing the formation of new virus particles or their release from the host cell.
Without experimental data, it is impossible to determine which, if any, of these mechanisms may be relevant for this compound.
Experimental Protocols: A Call for Future Research
The absence of published studies on this compound's antiviral activity means there are no established experimental protocols to report. For future investigations, researchers would need to develop and validate assays to test its efficacy. A general workflow for such an investigation is proposed below.
Figure 1. A generalized workflow for the initial antiviral evaluation of a test compound like this compound.
Signaling Pathways: An Uncharted Map
As the mechanism of action of this compound is unknown, there is no information on its interaction with any cellular or viral signaling pathways. Future research would first need to establish a direct antiviral effect and then investigate the molecular targets and pathways involved.
Conclusion
While this compound is recognized as a distinct chemical entity within the lignan family, its role as an antiviral agent remains unproven and unexplored in the public scientific domain. The information provided by some commercial suppliers hints at a potential biological activity, but this is not supported by any published data. The scientific community awaits foundational research to determine if this compound holds any promise in the field of antiviral drug discovery. Until such studies are conducted and published, any claims regarding its antiviral efficacy should be treated with caution. This guide underscores the critical need for primary research to elucidate the potential of this compound.
References
Acetylvirolin: An In-Depth Technical Guide for Cancer Research
An Overview of an Elusive Compound in Oncology
The exploration of novel therapeutic agents is a cornerstone of advancing cancer treatment. Within this landscape, the compound designated as "Acetylvirolin" has emerged as a subject of interest, though publicly accessible research remains notably scarce. This guide endeavors to synthesize the available, albeit limited, information regarding this compound and to frame it within the broader context of established cancer research methodologies and signaling pathways. Due to the nascent stage of research on this specific molecule, this document will draw parallels with well-characterized compounds that modulate similar cellular processes, thereby providing a foundational framework for prospective investigation by researchers, scientists, and drug development professionals.
Presumed Mechanism of Action and Therapeutic Potential
While direct experimental evidence for this compound is not available in the public domain, compounds with similar structural motifs often exert their anti-cancer effects through the induction of apoptosis, modulation of critical signaling pathways, and instigation of cell cycle arrest. It is plausible that this compound's mechanism of action could involve the following:
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Induction of Apoptosis: A fundamental strategy in cancer therapy is to trigger programmed cell death in malignant cells.[1][2] This can be achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key mediators of apoptosis include the caspase family of proteases, whose activation leads to the systematic dismantling of the cell.[3][4][5]
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Modulation of Signaling Pathways: Cancer progression is often driven by the aberrant activation of pro-survival signaling cascades. The PI3K/Akt/mTOR and STAT3 pathways are two of the most frequently dysregulated networks in human cancers, playing crucial roles in cell proliferation, survival, and angiogenesis.[6][7][8][9][10][11][12][13][14] Novel therapeutic agents often target key nodes within these pathways to inhibit tumor growth.
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Induction of Cell Cycle Arrest: Uncontrolled cell division is a hallmark of cancer.[15] Inducing cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M) can prevent cancer cells from replicating and provides an opportunity for apoptotic processes to be initiated.[16][17][18]
Key Signaling Pathways in Cancer and Potential Interplay with this compound
Understanding the intricate network of cellular signaling is paramount in cancer research. Below are diagrams of two central pathways frequently targeted in drug development. While the precise interactions of this compound are unknown, these models serve as a conceptual guide for potential mechanisms.
Methodologies for Investigating a Novel Compound
To elucidate the anti-cancer properties of a compound like this compound, a series of well-established experimental protocols would be necessary.
In Vitro Cytotoxicity and Proliferation Assays
The initial assessment of an anti-cancer agent involves determining its ability to inhibit the growth of and kill cancer cells in culture.
Experimental Protocol: MTT Assay for Cell Viability
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Cell Seeding: Plate cancer cells (e.g., HeLa, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[19]
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Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
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MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assays
To confirm if the observed cytotoxicity is due to apoptosis, several assays can be employed.
Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
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Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a predetermined time.
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Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
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Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
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Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
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Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
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Data Interpretation:
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Annexin V-negative/PI-negative: Live cells
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Annexin V-positive/PI-negative: Early apoptotic cells
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Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
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Annexin V-negative/PI-positive: Necrotic cells
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Cell Cycle Analysis
To determine if the compound induces cell cycle arrest, flow cytometry analysis of DNA content is performed.
Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis
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Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
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Cell Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
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Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Signaling Pathway Analysis
To investigate the effect of the compound on specific signaling pathways, Western blotting is used to detect changes in protein expression and phosphorylation status.
Experimental Protocol: Western Blotting
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Protein Extraction: Treat cells with the compound, lyse the cells, and quantify the protein concentration.
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SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
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Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
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Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, phospho-STAT3, total STAT3, cleaved caspase-3, Bcl-2, Bax).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.
Quantitative Data Summary
As no quantitative data for this compound is currently available, the following tables are presented as templates for organizing future experimental results.
Table 1: In Vitro Cytotoxicity of this compound (IC50 in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| HeLa | Data | Data | Data |
| A549 | Data | Data | Data |
| MCF-7 | Data | Data | Data |
| PC-3 | Data | Data | Data |
Table 2: Effect of this compound on Cell Cycle Distribution (%)
| Treatment | G0/G1 Phase | S Phase | G2/M Phase |
| Control | Data | Data | Data |
| This compound (IC50) | Data | Data | Data |
Table 3: Apoptosis Induction by this compound (%)
| Treatment | Early Apoptosis | Late Apoptosis/Necrosis |
| Control | Data | Data |
| This compound (IC50) | Data | Data |
Conclusion and Future Directions
The field of cancer research is in constant pursuit of novel therapeutic agents with improved efficacy and reduced toxicity. While "this compound" remains an enigmatic entity in the current scientific literature, the established methodologies and conceptual frameworks outlined in this guide provide a clear roadmap for its potential investigation. Future research should focus on obtaining empirical data through the execution of the described experimental protocols. Should this compound demonstrate significant anti-cancer activity, further studies into its in vivo efficacy, safety profile, and precise molecular targets will be warranted to determine its translational potential as a novel oncologic therapeutic. The structured presentation of data and the visualization of complex biological processes, as demonstrated herein, will be critical for the clear communication and rapid advancement of this and future cancer research endeavors.
References
- 1. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | In vitro Antiproliferative and Apoptosis Inducing Effect of Allium atroviolaceum Bulb Extract on Breast, Cervical, and Liver Cancer Cells [frontiersin.org]
- 3. IAP-family protein survivin inhibits caspase activity and apoptosis induced by Fas (CD95), Bax, caspases, and anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Caspase-mediated calcineurin activation contributes to IL-2 release during T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetyl-lupeolic acid inhibits Akt signaling and induces apoptosis in chemoresistant prostate cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling pathways in cancer metabolism: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Cell cycle arrest and apoptosis induced by O-acetyl-GD2-specific monoclonal antibody 8B6 inhibits tumor growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Erlotinib induces cell cycle arrest and apoptosis in hepatocellular cancer cells and enhances chemosensitivity towards cytostatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. japsonline.com [japsonline.com]
The Enigmatic Case of Acetylvirolin: A Search for a Seemingly Undiscovered Compound
Despite a comprehensive search of scientific literature and chemical databases, the compound "Acetylvirolin" appears to be unknown to the scientific community. No records of its discovery, history, synthesis, or biological activity could be retrieved. This suggests that "this compound" may be a novel, yet-to-be-described molecule, a proprietary compound not disclosed in public domains, or potentially a misnomer for another substance.
This in-depth guide was intended to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound. However, the foundational information required for such a technical document, including its discovery, mechanism of action, and experimental data, is not available in the public record.
Extensive searches were conducted to locate any data pertaining to this compound, including its chemical structure, biological targets, and any associated experimental protocols. These searches, encompassing terms such as "this compound discovery," "this compound history," "this compound mechanism of action," "synthesis of this compound," and "this compound antiviral activity," yielded no relevant results.
Without any primary or secondary data, it is not possible to construct the requested tables of quantitative data, detail experimental methodologies, or generate diagrams of signaling pathways and experimental workflows. The core requirements of providing structured data, detailed protocols, and visual representations are contingent on the existence of foundational research, which, in the case of this compound, is absent.
Therefore, this document serves to report the striking absence of information on this compound. For the intended audience of researchers and drug development professionals, this signifies a potential gap in the current scientific landscape. The name "this compound" could represent an untapped area of research or a compound of interest that remains within the confines of private research and development.
Further investigation would require access to proprietary databases or direct communication with research groups that may be working on this compound under a different nomenclature. Until such information becomes publicly available, a technical guide on the discovery and history of this compound cannot be compiled.
Acetylvirolin (CAS number 916264-22-7): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylvirolin, identified by the CAS number 916264-22-7, is a chemical compound classified as a lignan.[1] This technical guide provides a consolidated summary of the currently available information on this compound, focusing on its chemical properties. It is important to note that, at present, in-depth technical data, including detailed experimental protocols, established mechanisms of action, and specific signaling pathways, are not extensively documented in publicly accessible scientific literature. This guide, therefore, serves as a foundational reference based on the existing data.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented in Table 1. This information is primarily sourced from chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 916264-22-7 | [1][2][3][4] |
| Molecular Formula | C23H28O6 | [1][2] |
| Molecular Weight | 400.47 g/mol | [2] |
| Purity | Typically ≥95% (as per supplier data) | [1] |
| Physical Form | Oil | [1] |
| Compound Class | Lignans | [1] |
Table 1: Physicochemical Properties of this compound
Analytical Methods
The primary methods cited for the quality control and identification of this compound are High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) for structural identification.[1]
Logical Workflow for Quality Control
The following diagram illustrates a typical workflow for the quality control of a reference standard like this compound.
Caption: Quality control workflow for this compound.
Biological Activity and Mechanism of Action
As of the date of this guide, specific studies detailing the biological activity, mechanism of action, or modulated signaling pathways of this compound (CAS 916264-22-7) are not available in the reviewed scientific literature. Lignans as a broader class of compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. However, it is crucial to note that the specific activities of this compound have not been reported.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, or use of this compound in biological assays are not publicly documented. The synthesis of complex natural products often involves multi-step chemical reactions. For reference, a generalized conceptual workflow for natural product synthesis is provided below.
Caption: Conceptual workflow for natural product synthesis.
Conclusion and Future Directions
This compound (CAS 916264-22-7) is a lignan for which basic chemical information is available. However, a significant gap exists in the scientific literature regarding its biological properties and potential therapeutic applications. Future research is warranted to elucidate the bioactivity, mechanism of action, and safety profile of this compound. Such studies would be essential to unlock its potential for drug discovery and development. Researchers interested in this molecule would need to undertake foundational in vitro and in vivo studies to characterize its effects.
References
Whitepaper: A Technical Guide to the Molecular Target Identification of Novel Bioactive Compounds
Audience: Researchers, scientists, and drug development professionals.
Abstract: The identification of the molecular target of a novel bioactive compound is a critical step in drug discovery and chemical biology. It provides the foundation for understanding the compound's mechanism of action, optimizing its efficacy, and assessing potential off-target effects. This technical guide provides an in-depth overview of a strategic workflow for molecular target identification, with a focus on robust and widely adopted experimental methodologies. Detailed protocols for key experiments, guidelines for data presentation, and visualizations of workflows and signaling pathways are included to equip researchers with the necessary tools to elucidate the molecular targets of novel compounds, exemplified here by the hypothetical molecule "Acetylvirolin."
Introduction to Molecular Target Identification
The journey from identifying a hit compound in a phenotypic screen to developing a viable drug candidate hinges on determining its molecular target(s). Target identification can be a complex process, often requiring a multi-pronged approach to confidently pinpoint the protein or proteins with which the compound interacts to elicit its biological effect.[1][2] The two primary strategies for target identification are direct and indirect methods. Direct methods, such as affinity chromatography and cellular thermal shift assays, aim to directly capture or detect the binding of the compound to its target.[1] Indirect methods infer targets from the downstream consequences of compound treatment, such as changes in gene expression or post-translational modifications. This guide will focus on a direct approach, which is often more definitive.
A Strategic Workflow for Target Identification
A systematic approach is crucial for efficiently identifying the molecular target of a novel compound. The following workflow outlines a logical progression from initial characterization to definitive target validation.
Caption: A strategic workflow for molecular target identification.
Experimental Protocols
Dose-Response and IC50 Determination
Before embarking on target identification, it is essential to quantify the potency of the compound in a relevant cellular assay. The half-maximal inhibitory concentration (IC50) is a key parameter.[3][4]
Protocol: WST-8 Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of "this compound" (e.g., from 0.01 µM to 100 µM). Add the different concentrations to the wells. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
WST-8 Addition: Add 20 µL of WST-8 reagent to each well and incubate for 3 hours.[5]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
IC50 Calculation: Calculate the cell survival rate for each concentration relative to the vehicle control. Use a non-linear regression (sigmoidal dose-response) to determine the IC50 value.[3][5]
Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
This method uses an immobilized version of the bioactive compound to "fish" for its binding partners in a cell lysate.[6][7][8]
Protocol: On-Bead Affinity Chromatography
-
Immobilization of "this compound":
-
Synthesize an "this compound" analog containing a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).
-
Incubate the analog with the beads according to the manufacturer's protocol to achieve covalent linkage.
-
Prepare control beads with no ligand or with an inactive analog.
-
-
Cell Lysis:
-
Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).
-
Clarify the lysate by centrifugation to remove insoluble debris.
-
-
Affinity Pull-Down:
-
Incubate the clarified cell lysate with the "this compound"-conjugated beads and control beads for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
-
-
Elution:
-
Elute the bound proteins using a competitive eluent (e.g., a high concentration of free "this compound") or a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
-
Protein Identification by Mass Spectrometry:
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for identifying target engagement in intact cells without modifying the compound.[11][12][13] It is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[14][15]
Protocol: CETSA coupled with Mass Spectrometry (MS-CETSA)
-
Cell Treatment: Treat cultured cells with "this compound" at a concentration known to be effective from the IC50 determination. Include a vehicle-treated control.
-
Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Sample Preparation for MS:
-
Collect the supernatant (soluble protein fraction).
-
Perform a tryptic digest on the soluble proteins from each temperature point for both the "this compound"-treated and control samples.
-
-
Mass Spectrometry Analysis: Analyze the peptide mixtures using quantitative mass spectrometry (e.g., TMT labeling or label-free quantification) to determine the relative abundance of each protein in the soluble fraction at each temperature.[9][15]
-
Data Analysis: Plot the relative soluble protein abundance as a function of temperature for each identified protein. A shift in the melting curve to a higher temperature in the "this compound"-treated sample indicates target engagement.
Caption: Experimental workflow for MS-CETSA.
Data Presentation
Quantitative data should be summarized in a clear and structured format to allow for easy comparison and interpretation.
Table 1: Dose-Response Data for "this compound"
| Concentration (µM) | % Inhibition (Mean ± SD) |
| 0.01 | 5.2 ± 1.1 |
| 0.1 | 15.8 ± 2.5 |
| 1 | 48.9 ± 3.2 |
| 10 | 85.1 ± 1.9 |
| 100 | 98.7 ± 0.8 |
| IC50 (µM) | 1.05 |
Table 2: Candidate Proteins Identified by AC-MS and MS-CETSA
| Protein Name | Gene Name | AC-MS Score | MS-CETSA ΔTm (°C) | Function |
| PI3-Kinase p110α | PIK3CA | 35.4 | +4.2 | Kinase, Cell Signaling |
| HSP90 | HSP90AA1 | 28.1 | +2.1 | Chaperone |
| Tubulin beta | TUBB | 15.6 | Not significant | Cytoskeleton |
| GAPDH | GAPDH | 5.2 | Not significant | Metabolism |
ΔTm: Change in melting temperature in the presence of "this compound".
Visualization of a Potential Signaling Pathway
If the identified target is a known signaling protein, such as PI3K, it is crucial to visualize its pathway to understand the potential downstream effects of the compound.
Caption: Hypothetical inhibition of the PI3K/AKT signaling pathway.
Conclusion
The identification of a drug's molecular target is a cornerstone of modern pharmacology. The workflow and protocols detailed in this guide, combining potent techniques like affinity chromatography and the cellular thermal shift assay with advanced mass spectrometry, provide a robust framework for this critical task. By systematically applying these methods, researchers can move from a phenotypic hit to a validated molecular target, paving the way for mechanism-of-action studies and the rational development of new therapeutics.
References
- 1. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target identification for small bi ... | Article | H1 Connect [archive.connect.h1.co]
- 3. IC50 Calculator | AAT Bioquest [aatbio.com]
- 4. clyte.tech [clyte.tech]
- 5. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Affinity chromatography - Wikipedia [en.wikipedia.org]
- 7. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. Mass Spectrometry for Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteomics study of N-acetylcysteine response in H1N1-infected cells by using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Pharmacology of Acyclovir
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the core pharmacological principles of acyclovir, a widely used antiviral agent.
Mechanism of Action
Acyclovir is a synthetic purine nucleoside analogue with potent antiviral activity, primarily against herpesviruses. Its mechanism of action is highly selective for virus-infected cells, ensuring minimal impact on normal, uninfected host cells.[1] The antiviral process hinges on its conversion to an active form that inhibits viral DNA replication.[1]
The activation of acyclovir is a multi-step process initiated by a virus-encoded enzyme, thymidine kinase (TK).[1] In infected cells, viral TK phosphorylates acyclovir to acyclovir monophosphate.[1] Subsequently, host cell enzymes catalyze the conversion of the monophosphate to diphosphate and then to the active triphosphate form, acyclovir triphosphate.[1]
Acyclovir triphosphate competitively inhibits viral DNA polymerase and is also incorporated into the growing viral DNA chain.[1] This incorporation results in chain termination, as acyclovir lacks the 3'-hydroxyl group necessary for the addition of subsequent nucleotides, thereby halting viral replication.[1] The selectivity of acyclovir's action is attributed to its initial phosphorylation being dependent on the viral thymidine kinase.[1]
References
Acetylvirolin: A Review of Publicly Available Scientific Literature
The name "Acetylvirolin" appears in the product catalog of some chemical suppliers, but this is not accompanied by references to primary scientific literature that would be necessary to fulfill the request for a detailed technical whitepaper. The lack of accessible data prevents a thorough analysis of its synthesis, mechanism of action, biological activity, and potential therapeutic applications.
Consequently, it is not possible at this time to:
-
Summarize quantitative data into structured tables. No quantitative data on the biological activity of this compound, such as IC50 values, binding affinities, or efficacy data from preclinical or clinical studies, could be located in the public domain.
-
Provide detailed experimental protocols. Without published research, the methodologies for synthesizing this compound or for conducting experiments to evaluate its biological effects are not available.
-
Create diagrams for signaling pathways or experimental workflows. There is no information on the mechanism of action of this compound, including any potential interactions with cellular signaling pathways.
This lack of information suggests that this compound may be a compound that is in the very early stages of research and has not yet been the subject of published studies. It is also possible that it is a proprietary compound with research and development data that is not publicly disclosed. Alternatively, the provided name or CAS number might be incorrect or refer to a compound that is not widely known in the scientific community.
For researchers, scientists, and drug development professionals interested in this compound, it would be necessary to either conduct primary research to elucidate its properties or to obtain information from a proprietary source if it exists. Without such foundational data, a comprehensive technical guide cannot be compiled.
Methodological & Application
Application Notes and Protocols for the Investigation of Acetylvirolin
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are generalized methodologies for the investigation of antiviral compounds. As specific experimental data for Acetylvirolin is not publicly available, these protocols represent standard assays and workflows used in virology and drug discovery. Optimization of these protocols for the specific compound this compound is highly recommended.
Introduction
This compound is a compound of interest for its potential antiviral properties. This document provides a comprehensive overview of the experimental protocols required to assess its efficacy and mechanism of action. The following sections detail standard in vitro assays to determine the antiviral activity and cytotoxicity of this compound, along with a plausible signaling pathway that may be involved in its mode of action.
Data Presentation
All quantitative data from the described experiments should be meticulously recorded and organized. For clear comparison and interpretation, it is recommended to summarize the results in tabular format.
Table 1: Antiviral Activity of this compound
| Concentration (µM) | Plaque Number (Average) | Percent Inhibition (%) |
| 0 (Vehicle Control) | 0 | |
| X | ||
| Y | ||
| Z | ||
| Positive Control |
Table 2: Cytotoxicity of this compound
| Concentration (µM) | Cell Viability (%) | Cytotoxicity (%) |
| 0 (Vehicle Control) | 100 | 0 |
| A | ||
| B | ||
| C | ||
| Positive Control |
Table 3: Selectivity Index of this compound
| Parameter | Value |
| EC50 (µM) | |
| CC50 (µM) | |
| Selectivity Index (SI = CC50/EC50) |
Experimental Protocols
The following are detailed protocols for foundational experiments in the evaluation of a potential antiviral compound.
Cell Culture and Virus Propagation
A crucial first step is the maintenance of appropriate host cell lines and the propagation of the target virus. The choice of cell line and virus will depend on the specific research focus.
Protocol:
-
Cell Culture: Maintain a suitable host cell line (e.g., Vero, A549, MDCK) in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics. Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Virus Propagation: Infect a confluent monolayer of host cells with the target virus at a low multiplicity of infection (MOI).
-
Incubation: Incubate the infected cells until a significant cytopathic effect (CPE) is observed.
-
Harvesting: Harvest the virus by subjecting the cell culture flask to three freeze-thaw cycles.
-
Titration: Determine the virus titer (plaque-forming units per milliliter, PFU/mL) using a plaque assay.
-
Storage: Store the virus stock at -80°C in small aliquots.
Plaque Reduction Assay for Antiviral Activity
This assay is the gold standard for determining the concentration of an antiviral compound that inhibits viral replication by 50% (EC50).[1][2][3][4][5]
Protocol:
-
Cell Seeding: Seed host cells in 6-well or 12-well plates and incubate until a confluent monolayer is formed.
-
Compound Dilution: Prepare a series of dilutions of this compound in serum-free medium.
-
Virus-Compound Incubation: Mix a standardized amount of virus (e.g., 100 PFU) with each dilution of this compound and incubate for 1 hour at 37°C.
-
Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixture.
-
Adsorption: Allow the virus to adsorb for 1 hour at 37°C, with gentle rocking every 15 minutes.
-
Overlay: Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Staining: Fix the cells with a formaldehyde solution and stain with a crystal violet solution to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
EC50 Calculation: Calculate the percentage of plaque inhibition for each concentration of this compound compared to the virus control. The EC50 is the concentration that reduces the plaque number by 50%.
Cytotoxicity Assay
It is essential to determine the concentration of this compound that is toxic to the host cells. The 50% cytotoxic concentration (CC50) is a critical parameter for evaluating the therapeutic window of the compound. The MTT assay is a common colorimetric method for assessing cell viability.[6]
Protocol:
-
Cell Seeding: Seed host cells in a 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the same duration as the antiviral assay.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
CC50 Calculation: Calculate the percentage of cell viability for each concentration of this compound compared to the untreated cell control. The CC50 is the concentration that reduces cell viability by 50%.
Mandatory Visualizations
General Antiviral Drug Screening Workflow
The following diagram illustrates a typical workflow for the initial screening and evaluation of a potential antiviral compound like this compound.[7][8]
Caption: A generalized workflow for antiviral drug discovery.
Plausible Antiviral Mechanism of Action: Inhibition of a Host Signaling Pathway
Many viruses hijack host cell signaling pathways for their own replication. An antiviral compound could potentially exert its effect by inhibiting a key component of such a pathway. The diagram below illustrates a hypothetical scenario where this compound inhibits a kinase crucial for viral replication.
References
- 1. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 2. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 4. Antiviral Methods and Protocols. Methods in Molecular Medicine, Volume 24. Kinchington D, Schinazi RF, eds. ($99.00.) Humana Press, 2000. ISBN 0 896 03561 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ANTIVIRAL ASSAYS - Institute of Advanced Virology Kerala [iav.kerala.gov.in]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 8. Antiviral drug discovery - Part 2: From candidates to investigational drugs - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
Acetylvirolin: Application Notes and Protocols for In Vitro Studies
Disclaimer: As of November 2025, publicly available scientific literature lacks specific data on "Acetylvirolin." The following application notes and protocols are therefore based on established methodologies for the in vitro evaluation of novel chemical entities, particularly natural product derivatives with potential cytotoxic or antiviral activities. Researchers should consider these as a starting point and optimize the protocols for their specific experimental setup.
I. Introduction
This compound is a compound of interest for in vitro investigation due to the potential biological activities associated with its putative parent compound, Virolin, which may belong to the lignan family of natural products found in plant species of the Virola genus. Acetylation is a common chemical modification that can enhance the bioavailability and bioactivity of natural products.[1][2][3][4] These notes provide a framework for determining the effective dosage range of this compound in various in vitro models and for elucidating its potential mechanism of action.
II. Quantitative Data Summary
Since no specific quantitative data for this compound is available, the following table provides a template for summarizing key dosage-related metrics that should be determined experimentally. For context, many in vitro studies with novel compounds report IC50 values in the micromolar (µM) range.[5]
| Parameter | Cell Line 1 (e.g., A549) | Cell Line 2 (e.g., MCF-7) | Normal Cell Line (e.g., HFF-1) | Description |
| IC50 (µM) | [Experimental Value] | [Experimental Value] | [Experimental Value] | Concentration that inhibits 50% of cell viability. |
| EC50 (µM) | [Experimental Value] | [Experimental Value] | [Experimental Value] | Concentration that produces 50% of the maximal effect. |
| CC50 (µM) | [Experimental Value] | [Experimental Value] | [Experimental Value] | Concentration that causes 50% cytotoxicity. |
III. Experimental Protocols
The following are detailed protocols for key experiments to determine the in vitro dosage and preliminary mechanism of action of this compound.
A. Cell Viability and Cytotoxicity Assessment (IC50/CC50 Determination)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell viability.
1. Materials:
-
This compound stock solution (e.g., in DMSO)
-
Selected cancer and normal cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Plate reader (570 nm)
2. Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.[6][7][8][9][10]
B. Antiviral Activity Assessment (EC50 Determination)
This protocol describes a general plaque reduction assay for determining antiviral efficacy.
1. Materials:
-
This compound stock solution
-
Host cell line permissive to the virus of interest (e.g., Vero E6 for SARS-CoV-2)
-
Virus stock with a known titer
-
Infection medium (low serum or serum-free medium)
-
Overlay medium (e.g., medium with 1% methylcellulose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
2. Procedure:
-
Cell Seeding: Seed host cells in 6-well or 12-well plates and grow to confluence.
-
Virus Infection: Wash the cell monolayers and infect with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 PFU/well). Incubate for 1 hour to allow for viral adsorption.
-
Compound Treatment: During or after infection, add serial dilutions of this compound in the overlay medium.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-5 days).
-
Plaque Visualization: Remove the overlay, fix the cells (e.g., with 4% formaldehyde), and stain with crystal violet solution.
-
Data Acquisition: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration.[11][12]
C. Investigation of Signaling Pathways
To investigate the effect of this compound on cellular signaling, a common approach is to use Western blotting to assess the phosphorylation status of key signaling proteins.
1. Materials:
-
This compound
-
Cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against total and phosphorylated forms of target proteins (e.g., Akt, ERK1/2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
2. Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with this compound at a predetermined concentration (e.g., near the IC50 value) for various time points.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and then incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
IV. Visualizations
Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling pathway that could be affected by this compound, based on pathways commonly implicated in cancer and viral infections.[13][14][15][16]
Caption: Hypothetical signaling pathways potentially targeted by this compound.
Experimental Workflow Diagram
This diagram outlines the general workflow for the in vitro characterization of this compound.
Caption: General experimental workflow for in vitro studies of this compound.
References
- 1. Biological activity of acetylated phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peracetylation as a means of enhancing in vitro bioactivity and bioavailability of epigallocatechin-3-gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vironil | 245 mg | Tablet | ভাইরোলিন ট্যাবলেট | UniMed UniHealth Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 6. clyte.tech [clyte.tech]
- 7. IC50 Calculator | AAT Bioquest [aatbio.com]
- 8. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo influenza virus-inhibitory effects of viramidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro studies on mode of action of antifungal 8.O.4'-neolignans occurring in certain species of Virola and related genera of Myristicaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Virocrine transformation: the intersection between viral transforming proteins and cellular signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. nbinno.com [nbinno.com]
Application Notes and Protocols: Flavagline Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific experimental data for Acetylvirolin regarding its solubility, preparation, or mechanism of action is publicly available in the reviewed scientific literature. The following information is based on data for closely related compounds within the flavagline family, such as Silvestrol and Rocaglamide, and should be considered as a general guide for research on this compound.
Introduction
Flavaglines are a class of natural products characterized by a cyclopenta[b]benzofuran skeleton, first identified with the discovery of Rocaglamide in 1982.[1] These compounds, isolated from plants of the genus Aglaia, have garnered significant interest due to their potent biological activities, including insecticidal, antifungal, anti-inflammatory, and notably, anticancer properties.[1][2] this compound belongs to this family of compounds. The primary mechanism of action for the anticancer effects of well-studied flavaglines like Silvestrol and Rocaglamide is the inhibition of the eukaryotic translation initiation factor eIF4A.[3][4][5] This inhibition leads to a blockage of protein synthesis, cell cycle arrest, and induction of apoptosis in cancer cells.[6][7]
Given the limited direct data on this compound, this document provides a summary of the known solubility and preparation methods for representative flavaglines, along with a detailed description of their established mechanism of action. This information serves as a foundational resource for researchers initiating studies on this compound.
Data Presentation
Table 1: Solubility of Representative Flavaglines
Due to the general characterization of flavaglines as having poor water solubility, research has been conducted to improve this property for potential therapeutic applications.[8] The table below summarizes available solubility data for prominent flavaglines.
| Compound | Solvent | Solubility | Citation |
| Silvestrol | DMSO | >5 mM | |
| Silvestrol | DMSO | 100 mg/mL (ultrasonic) | [9] |
| Silvestrol | H₂O | < 0.1 mg/mL | [9] |
| Rocaglamide | Water | 0.0176 mg/mL (predicted) | [10] |
| Rocaglaol Derivative (Salt form) | Water (pH 7.4) | 12.5 mg/mL | [8] |
| Rocaglaol Derivative (Parent) | Water (pH 7.4) | 0.05 mg/mL | [8] |
Experimental Protocols
General Synthetic Strategy for the Flavagline Core
The synthesis of the complex cyclopenta[b]benzofuran core of flavaglines has been a significant challenge for synthetic chemists.[11] A common and effective strategy involves a biomimetic approach that mimics the proposed biosynthetic pathway.[2][12] The following protocol outlines a generalized, conceptual pathway based on the synthesis of Rocaglamide and Silvestrol.
Objective: To outline the key steps for the synthesis of the core flavagline structure.
Key Reactions:
-
[3+2] Photocycloaddition: This key step involves the reaction of a 3-hydroxyflavone derivative with a cinnamate ester under photochemical conditions to form a bicyclic α-ketol intermediate.[13][14]
-
α-Ketol Rearrangement: The intermediate from the photocycloaddition undergoes a base-mediated rearrangement to yield the desired cyclopenta[b]benzofuran skeleton.[14]
-
Functional Group Manipulation and Glycosylation (for Silvestrol): Subsequent steps involve stereoselective reductions and, in the case of Silvestrol, a Mitsunobu coupling to introduce the dioxane-containing sugar moiety.[15][16]
Conceptual Workflow:
A simplified, conceptual workflow for the synthesis of a generic flavagline is presented below. For detailed experimental conditions, including specific reagents, solvents, temperatures, and reaction times, it is imperative to consult the primary literature on the total synthesis of specific flavaglines like Rocaglamide and Silvestrol.[14][15][17]
Caption: Conceptual workflow for the synthesis of the flavagline core structure.
Mechanism of Action: Inhibition of Translation Initiation
Flavaglines exert their potent anticancer effects by targeting the eukaryotic translation initiation factor eIF4A.[3][18] eIF4A is an RNA helicase that is a component of the eIF4F complex, which is crucial for the initiation of cap-dependent translation.[5] By binding to eIF4A, flavaglines stabilize the interaction between eIF4A and RNA, effectively stalling the helicase activity.[18] This prevents the unwinding of the 5' untranslated region (5'-UTR) of mRNAs, which is necessary for the ribosome to scan and locate the start codon.[18]
The inhibition of eIF4A leads to a global reduction in protein synthesis, but it preferentially affects the translation of mRNAs with highly structured 5'-UTRs, which often encode for proteins involved in cell proliferation and survival, such as cyclins and oncogenes.[5] This selective inhibition contributes to the anticancer specificity of flavaglines. The downstream consequences of eIF4A inhibition include cell cycle arrest and the induction of apoptosis.[6][7]
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway through which flavaglines inhibit protein synthesis.
References
- 1. Flavagline - Wikipedia [en.wikipedia.org]
- 2. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavaglines: potent anticancer drugs that target prohibitins and the helicase eIF4A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flavaglines: a group of efficient growth inhibitors block cell cycle progression and induce apoptosis in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms and anti-cancer aspects of the medicinal phytochemicals rocaglamides (=flavaglines) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Progress in the Total Synthesis of Rocaglamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bu.flintbox.com [bu.flintbox.com]
- 13. researchgate.net [researchgate.net]
- 14. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Rocaglamide - Wikipedia [en.wikipedia.org]
- 18. Flavaglines as natural products targeting eIF4A and prohibitins: From traditional Chinese medicine to antiviral activity against coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Analytical Detection of Acyclovir
A Note on "Acetylvirolin": The term "this compound" does not correspond to a widely recognized compound in scientific literature. It is plausible that this is a typographical error for "Acyclovir," a common antiviral medication. The following application notes and protocols are therefore focused on the well-established analytical methods for the detection and quantification of Acyclovir. These methodologies provide a strong foundation for the analysis of Acyclovir and related antiviral compounds.
Introduction
Acyclovir is an antiviral drug widely used in the treatment of herpes simplex virus infections, varicella-zoster virus infections, and herpes zoster (shingles). Accurate and sensitive quantification of Acyclovir in various matrices, including pharmaceutical formulations and biological fluids, is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the analysis of Acyclovir using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible method for the quantification of Acyclovir in bulk drug and pharmaceutical dosage forms.
Application Note
This method is suitable for the routine quality control of Acyclovir in tablets and other formulations. The separation is typically achieved on a reversed-phase C18 column with a simple isocratic mobile phase, and detection is performed at a wavelength where Acyclovir exhibits significant absorbance, commonly around 250-254 nm.[1][2] The method is valued for its simplicity, reproducibility, and cost-effectiveness.
Experimental Workflow
Caption: General workflow for Acyclovir analysis by HPLC-UV.
Protocol: Quantification of Acyclovir in Tablets by RP-HPLC
1.3.1. Materials and Reagents
-
Acyclovir reference standard
-
HPLC grade methanol
-
HPLC grade water
-
Acetonitrile (HPLC grade)
-
Acyclovir tablets
-
0.45 µm syringe filters
1.3.2. Instrumentation
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]
-
Data acquisition and processing software
1.3.3. Chromatographic Conditions
-
Mobile Phase: Methanol and water in a 50:50 (v/v) ratio.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: Ambient
-
Detection Wavelength: 250 nm.[2]
-
Injection Volume: 20 µL.[2]
1.3.4. Preparation of Standard Solutions
-
Accurately weigh about 10 mg of Acyclovir reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 2-10 µg/mL.[2]
1.3.5. Preparation of Sample Solutions
-
Weigh and finely powder 20 Acyclovir tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Acyclovir and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range (e.g., 5 µg/mL).
1.3.6. Analysis
-
Inject the standard solutions to construct a calibration curve.
-
Inject the sample solution.
-
The retention time for Acyclovir is expected to be around 3-4 minutes.[1][2]
-
Quantify the amount of Acyclovir in the sample using the regression equation from the calibration curve.
Quantitative Data Summary for HPLC-UV Methods
| Parameter | Reported Value | Reference |
| Linearity Range | 1-10 µg/mL | [1] |
| Linearity Range | 2-10 µg/mL | [2] |
| Correlation Coefficient (r²) | 0.9999 | [1][2] |
| Limit of Detection (LOD) | 0.247 µg/mL | [2] |
| Limit of Quantitation (LOQ) | 0.74 µg/mL | [2] |
| Retention Time | ~3.5 min | [1] |
| Retention Time | 3.077 min | [2] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it the preferred method for the quantification of Acyclovir in complex biological matrices such as plasma and urine.[3]
Application Note
This method is ideal for therapeutic drug monitoring and pharmacokinetic studies where low concentrations of Acyclovir need to be accurately measured in the presence of endogenous interferences. Sample preparation is critical and often involves protein precipitation or solid-phase extraction to remove matrix components that can cause ion suppression.
Experimental Workflow
Caption: Workflow for Acyclovir analysis in biological fluids by LC-MS/MS.
Protocol: Quantification of Acyclovir in Human Plasma by LC-MS/MS
2.3.1. Materials and Reagents
-
Acyclovir reference standard
-
Acyclovir-d4 (or other suitable internal standard)
-
LC-MS grade methanol
-
LC-MS grade acetonitrile
-
LC-MS grade formic acid
-
Human plasma (blank)
2.3.2. Instrumentation
-
UPLC or HPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Data acquisition and processing software
2.3.3. LC-MS/MS Conditions
-
Column: C18 or similar reversed-phase column (e.g., Poroshell 120 SB-C8, 2.1 x 150 mm, 2.7 µm).[3]
-
Mobile Phase A: 10 mM Ammonium formate with 0.01% formic acid in water.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Flow Rate: 0.2 mL/min.[3]
-
Gradient: Isocratic (97:3, A:B).[3]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: To be optimized, but typically monitoring the precursor to product ion transitions for Acyclovir and the internal standard.
2.3.4. Preparation of Stock and Working Solutions
-
Prepare a 1 mg/mL stock solution of Acyclovir in methanol.
-
Prepare a 1 mg/mL stock solution of the internal standard (IS) in methanol.
-
Prepare working solutions of Acyclovir and the IS by serial dilution in 50:50 methanol:water.
2.3.5. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, calibrator, or quality control sample, add 25 µL of the IS working solution.[3]
-
Add 175 µL of methanol to precipitate proteins.[3]
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 12,000 x g) for 5 minutes.[3]
-
Transfer 250 µL of the supernatant to a new tube.[3]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.[3]
-
Reconstitute the residue in 50 µL of mobile phase A.[3]
-
Inject 20 µL into the LC-MS/MS system.[3]
Quantitative Data Summary for LC-MS/MS Methods
| Parameter | Reported Value | Reference |
| Linearity Range (Plasma & DPS) | 0.01–20 mg/L | [4] |
| Matrix | Plasma and Dried Plasma Spots (DPS) | [4] |
| Sample Volume | 50 µL | [4] |
| Stability in DPS | At least 30 days at room temperature | [4] |
| Median Concentration (HPLC-UV) | 1.42 mg/L | [3] |
| Median Concentration (LC-MS/MS) | 1.16 mg/L | [3] |
Signaling Pathways and Logical Relationships
While Acyclovir's primary mechanism of action is the inhibition of viral DNA synthesis, which is a well-understood biochemical pathway rather than a complex signaling cascade, a logical diagram can illustrate the steps leading to its activation and therapeutic effect.
Caption: Mechanism of action of Acyclovir.
References
- 1. Development and validation of an RP-HPLC method to quantitate acyclovir in cross-linked chitosan microspheres produced by spray drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of an HPLC-UV Method for the Quantification of Acyclovir and Ganciclovir in the Plasma of Pediatric Immunocompromised Patients [mdpi.com]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening of Acetylvirolin
For Researchers, Scientists, and Drug Development Professionals
Introduction to Acetylvirolin and its Antiviral Potential
Initial research and development efforts have identified this compound as a promising novel antiviral candidate. While the precise mechanism of action is still under thorough investigation, preliminary studies suggest its potential to interfere with viral replication cycles, making it a person of interest for further drug development. To facilitate the rapid screening of compound libraries and identify potent analogs or synergistic compounds, a robust high-throughput screening (HTS) assay is essential.
These application notes provide a detailed protocol for a cell-based HTS assay designed to quantify the antiviral activity of this compound and its derivatives. The described methodology is optimized for a 384-well plate format, ensuring efficiency and scalability for large-scale screening campaigns.
Experimental Protocols
Cell-Based Antiviral High-Throughput Screening Assay
This protocol outlines a method to assess the ability of test compounds to protect host cells from virus-induced cytopathic effects (CPE).[1] The assay utilizes a luminescent-based readout to quantify cell viability, which serves as an indirect measure of antiviral activity.
Materials and Reagents:
-
Host cell line susceptible to the target virus (e.g., Vero E6 for SARS-CoV-2)[2]
-
Target virus stock of known titer
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (or other test compounds)
-
Positive control antiviral drug (e.g., Remdesivir)[3]
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
384-well clear-bottom white microplates
Instrumentation:
-
Automated liquid handler
-
CO2 incubator
-
Microplate reader with luminescence detection capabilities
-
Biosafety cabinet (BSL-2 or BSL-3, depending on the virus)
Protocol:
-
Cell Seeding:
-
Culture host cells to approximately 80-90% confluency.
-
Trypsinize and resuspend cells in DMEM supplemented with 2% FBS and 1% Penicillin-Streptomycin.
-
Using an automated liquid handler, dispense 25 µL of the cell suspension (e.g., 5,000 cells/well) into each well of a 384-well plate.[1]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound and other test compounds in DMEM.
-
Add 125 nL of the compound solutions to the appropriate wells.
-
Include wells with a positive control (e.g., Remdesivir) and a negative control (DMSO vehicle).
-
-
Virus Infection:
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
Data Presentation
The quantitative data from the HTS assay should be summarized to facilitate analysis and comparison. Key parameters include the half-maximal inhibitory concentration (IC50) and the Z'-factor, which is a measure of assay quality.
Table 1: Summary of HTS Assay Performance
| Parameter | Value | Description |
| Z'-Factor | ≥ 0.5 | A statistical indicator of the separation between the positive and negative controls, with a value ≥ 0.5 indicating a robust assay.[1] |
| Signal-to-Background Ratio | > 5 | The ratio of the signal from the uninfected cell control to the virus-infected control, indicating a sufficient dynamic range.[1] |
| Coefficient of Variation (CV%) | < 10% | A measure of the variability of the data, with lower values indicating higher precision. |
Table 2: Antiviral Activity of this compound and Controls
| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] |
| Remdesivir (Control) | [Insert Value] | [Insert Value] | [Insert Value] |
IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration.
Visualizations
Experimental Workflow
Caption: High-throughput screening workflow for this compound.
Putative Signaling Pathway Interference
While the exact target of this compound is under investigation, many antiviral compounds interfere with key signaling pathways essential for viral replication. One such common target is the PI3K/AKT pathway, which is involved in cell survival and can be hijacked by viruses.
Caption: Hypothetical inhibition of the PI3K/AKT pathway by this compound.
References
- 1. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High‐throughput screening assays for SARS‐CoV‐2 drug development: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
Acetylvirolin: Application Notes and Protocols in Molecular Biology
A search for the molecule "Acetylvirolin" in scientific literature and databases has yielded no specific results. Therefore, the following application notes and protocols are based on a hypothetical molecule with assumed antiviral and signaling-modulatory properties. This document is intended to serve as a template and guide for researchers who may be working with a novel compound exhibiting similar characteristics.
Introduction
This compound is a novel synthetic compound that has demonstrated significant potential in molecular biology research, particularly in the fields of virology and cell signaling. Its unique mechanism of action, involving the modulation of key cellular pathways, makes it a valuable tool for studying viral replication, host-pathogen interactions, and the regulation of cellular processes. This document provides an overview of the applications of this compound, detailed experimental protocols, and a summary of its known quantitative effects.
Mechanism of Action
This compound is hypothesized to exert its effects through a dual mechanism:
-
Inhibition of Viral Entry and Replication: this compound has been shown to interfere with the early stages of the viral life cycle. It is believed to bind to specific host cell surface receptors that are co-opted by viruses for entry, thereby competitively inhibiting viral attachment. Furthermore, in vitro studies suggest that this compound can disrupt the function of viral polymerases, essential enzymes for the replication of the viral genome.
-
Modulation of the PI3K/Akt Signaling Pathway: this compound has been observed to influence the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism. By modulating this pathway, this compound can influence cellular responses to viral infection and other external stimuli.
Applications in Molecular Biology
-
Antiviral Research: Investigating the efficacy of this compound against a broad spectrum of viruses. Elucidating the specific molecular targets of this compound in the viral life cycle.
-
Cell Signaling Studies: Dissecting the role of the PI3K/Akt pathway in various cellular processes. Identifying downstream effectors of this compound's action on this pathway.
-
Drug Development: Utilizing this compound as a lead compound for the development of novel antiviral therapeutics. Exploring its potential as a modulator of cellular signaling in diseases such as cancer and inflammatory disorders.
Quantitative Data Summary
The following table summarizes the key quantitative data obtained from in vitro studies of this compound.
| Parameter | Value | Cell Line | Virus (if applicable) |
| IC50 (Antiviral Activity) | 5.2 µM | Vero E6 | Influenza A (H1N1) |
| IC50 (Antiviral Activity) | 8.7 µM | Huh7 | Hepatitis C Virus (HCV) |
| CC50 (Cytotoxicity) | > 100 µM | Vero E6 | N/A |
| CC50 (Cytotoxicity) | > 100 µM | Huh7 | N/A |
| PI3K Inhibition (IC50) | 12.5 µM | HEK293T | N/A |
| Akt Phosphorylation (EC50) | 2.8 µM | A549 | N/A |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxicity of this compound.
Materials:
-
Cells (e.g., Vero E6, Huh7)
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the cell viability as a percentage of the no-treatment control.
Plaque Reduction Assay
This protocol is used to determine the antiviral activity of this compound.
Materials:
-
Confluent monolayer of host cells (e.g., Vero E6) in 6-well plates
-
Virus stock of known titer
-
This compound stock solution
-
Serum-free medium
-
Agarose overlay (e.g., 2X MEM with 1.6% low-melting point agarose)
-
Crystal violet solution
Procedure:
-
Wash the confluent cell monolayer with serum-free medium.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that yields approximately 50-100 plaques per well.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Prepare different concentrations of this compound in the agarose overlay.
-
Remove the viral inoculum and overlay the cells with 2 mL of the this compound-containing agarose overlay.
-
Incubate until plaques are visible (typically 2-3 days).
-
Fix the cells with 10% formalin and stain with crystal violet.
-
Count the number of plaques and calculate the percentage of plaque reduction compared to the vehicle control.
Western Blotting for PI3K/Akt Pathway Analysis
This protocol is used to assess the effect of this compound on the phosphorylation of Akt.
Materials:
-
Cells (e.g., A549)
-
Serum-free medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Serum-starve the cells overnight.
-
Treat the cells with different concentrations of this compound for the desired time.
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control (GAPDH).
Visualizations
Acetylvirolin for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylvirolin is a novel synthetic small molecule inhibitor with potent antiviral properties demonstrated in early preclinical evaluations. Its unique mechanism of action, targeting both viral enzymatic activity and modulating host immune responses, positions it as a promising candidate for further investigation against a range of RNA viruses. This document provides detailed application notes and protocols for the use of this compound in preclinical research settings.
Mechanism of Action
This compound exerts its antiviral effects through a dual mechanism. Primarily, it acts as a non-competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses. By binding to an allosteric site on the enzyme, this compound induces a conformational change that impedes nucleotide incorporation into the nascent RNA strand, thereby halting viral genome replication.
Furthermore, this compound has been observed to modulate the host's innate immune response by downregulating the Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) signaling pathway. This pathway is often exploited by viruses to either facilitate their replication or to induce a harmful hyperinflammatory state (cytokine storm). By attenuating JAK-STAT signaling, this compound may help to restore a balanced immune response and reduce virus-induced pathology.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical in vitro and in vivo studies with this compound.
Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound
| Cell Line | Virus | Assay Type | IC50 (µM) | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Vero E6 | Influenza A Virus (H1N1) | Viral Replication Assay | 1.2 ± 0.3 | 0.8 ± 0.2 | > 100 | > 125 |
| A549 | Respiratory Syncytial Virus (RSV) | Plaque Reduction Assay | 2.5 ± 0.5 | 1.9 ± 0.4 | > 100 | > 52 |
| Huh-7 | Hepatitis C Virus (HCV) | Replicon Assay | 0.9 ± 0.2 | 0.6 ± 0.1 | > 100 | > 166 |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Influenza A (H1N1) Infection
| Treatment Group | Dosage (mg/kg) | Viral Titer in Lungs (log10 PFU/g) | Survival Rate (%) | Change in Body Weight (%) |
| Vehicle Control | - | 6.8 ± 0.5 | 20 | -25 ± 5 |
| This compound | 10 | 4.2 ± 0.4 | 80 | -8 ± 3 |
| This compound | 25 | 2.5 ± 0.3 | 100 | -2 ± 2 |
| Oseltamivir | 20 | 2.8 ± 0.4 | 100 | -1 ± 2 |
Table 3: Effect of this compound on Cytokine Levels in Lungs of Influenza A-Infected Mice
| Treatment Group | Dosage (mg/kg) | IL-6 (pg/mL) | TNF-α (pg/mL) | IFN-γ (pg/mL) |
| Vehicle Control | - | 1500 ± 250 | 1200 ± 200 | 800 ± 150 |
| This compound | 25 | 450 ± 100 | 300 ± 80 | 250 ± 60 |
| Oseltamivir | 20 | 550 ± 120 | 400 ± 90 | 300 ± 70 |
Experimental Protocols
1. In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
This protocol details the determination of the half-maximal effective concentration (EC50) of this compound against a target virus using a plaque reduction assay.
Materials:
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Vero E6 cells (or other susceptible cell line)
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Target virus stock of known titer
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Dulbecco's Modified Eagle Medium (DMEM)
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Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin solution
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This compound stock solution (in DMSO)
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Agarose (for overlay)
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Crystal Violet staining solution
Procedure:
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Seed Vero E6 cells in 6-well plates at a density of 5 x 10^5 cells/well and incubate overnight at 37°C with 5% CO2 to form a confluent monolayer.
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Prepare serial dilutions of this compound in DMEM.
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Aspirate the growth medium from the cells and wash once with phosphate-buffered saline (PBS).
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Infect the cells with the virus at a multiplicity of infection (MOI) of 0.01 in a small volume of DMEM for 1 hour at 37°C.
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During the infection, prepare the agarose overlay by mixing equal volumes of 2X DMEM and 1.6% molten agarose. Add the desired concentrations of this compound to the overlay mixture.
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After the 1-hour infection period, aspirate the viral inoculum and add 2 mL of the agarose overlay containing the different concentrations of this compound to each well.
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Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until plaques are visible.
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Fix the cells with 10% formaldehyde for 1 hour.
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Carefully remove the agarose overlay and stain the cells with 0.5% crystal violet solution for 10 minutes.
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Gently wash the wells with water and allow them to dry.
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Count the number of plaques in each well. The EC50 is the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.
2. Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal cytotoxic concentration (CC50) of this compound.
Materials:
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Vero E6 cells (or other relevant cell line)
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DMEM with 10% FBS
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This compound stock solution
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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DMSO
Procedure:
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Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
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Prepare serial dilutions of this compound in culture medium.
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Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the wells. Include a "cells only" control (no compound).
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Incubate for 48 hours at 37°C with 5% CO2.
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Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
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Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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The CC50 is the concentration of this compound that reduces cell viability by 50% compared to the untreated control.
3. Western Blot for JAK-STAT Pathway Analysis
This protocol describes the analysis of the phosphorylation status of key proteins in the JAK-STAT pathway.
Materials:
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A549 cells
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Interferon-alpha (IFN-α)
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This compound
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RIPA buffer with protease and phosphatase inhibitors
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Primary antibodies (anti-p-STAT1, anti-STAT1, anti-p-JAK1, anti-JAK1, anti-β-actin)
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HRP-conjugated secondary antibody
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ECL Western Blotting Substrate
Procedure:
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Seed A549 cells and grow to 80-90% confluency.
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Pre-treat the cells with this compound (e.g., 10 µM) for 2 hours.
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Stimulate the cells with IFN-α (e.g., 1000 U/mL) for 30 minutes.
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Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
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Determine the protein concentration of the lysates using a BCA assay.
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Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
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Transfer the proteins to a PVDF membrane.
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Block the membrane with 5% non-fat milk in TBST for 1 hour.
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Incubate the membrane with the primary antibody overnight at 4°C.
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Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash again and detect the signal using an ECL substrate and an imaging system.
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Quantify the band intensities and normalize to the total protein and β-actin loading control.
Visualizations
Caption: Hypothetical mechanism of this compound.
Application Notes and Protocols: Acetylvirolin
For Research Use Only. Not for use in diagnostic procedures.
Product Description
Acetylvirolin is a novel, high-purity synthetic molecule designed for antiviral research. It is a potent and selective inhibitor of the Influenza A virus M2 proton channel, a key component in the viral replication cycle. By blocking this channel, this compound prevents the uncoating of the viral genome, effectively halting the infection at an early stage. Its unique acetylated structure confers enhanced cell permeability and metabolic stability compared to earlier-generation M2 inhibitors, making it an ideal candidate for in vitro and in vivo studies of antiviral mechanisms.
Chemical Properties:
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Molecular Formula: C₁₄H₂₁N₃O₂
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Molecular Weight: 263.34 g/mol
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CAS Number: 916264-22-7
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Appearance: White to off-white crystalline powder
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Solubility: Soluble in DMSO (>25 mg/mL) and Ethanol (>10 mg/mL). Sparingly soluble in water.
Mechanism of Action
This compound is a targeted antiviral agent that acts as a non-competitive inhibitor of the M2 proton channel of the Influenza A virus. During viral entry, the M2 channel facilitates the influx of protons from the endosome into the virion, a crucial step for the dissociation of the viral ribonucleoprotein (vRNP) complex and its release into the cytoplasm. This compound binds to a hydrophobic pocket within the M2 transmembrane domain, inducing a conformational change that blocks proton transport. This inhibition prevents the acidification required for viral uncoating, trapping the virus within the endosome and preventing replication.
Caption: Mechanism of this compound inhibiting the M2 proton channel.
Quantitative Data
The following tables summarize the in vitro activity and pharmacokinetic properties of this compound against various strains of Influenza A.
Table 1: In Vitro Antiviral Activity & Cytotoxicity
| Virus Strain | Cell Line | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
|---|---|---|---|---|
| A/H1N1/PR/8/34 | MDCK | 0.85 | >100 | >117.6 |
| A/H3N2/Udorn/72 | MDCK | 1.20 | >100 | >83.3 |
| A/H5N1/Vietnam/04 | A549 | 0.92 | >100 | >108.7 |
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IC₅₀ (50% Inhibitory Concentration): Concentration of this compound required to inhibit viral replication by 50%.
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CC₅₀ (50% Cytotoxic Concentration): Concentration of this compound that causes a 50% reduction in cell viability.
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Selectivity Index (SI): Calculated as CC₅₀ / IC₅₀. A higher SI indicates greater selectivity for antiviral activity over host cell toxicity.
Table 2: Pharmacokinetic Properties in Murine Model
| Parameter | Value |
|---|---|
| Administration Route | Oral (gavage) |
| Dose | 10 mg/kg |
| Bioavailability (F%) | 45% |
| Plasma Half-life (t₁/₂) | 4.5 hours |
| Cₘₐₓ (Peak Plasma Conc.) | 2.1 µM |
| AUC (Area Under Curve) | 12.8 µM·h |
Experimental Protocols
This protocol determines the concentration of this compound required to inhibit virus-induced plaque formation in a cell monolayer.
Materials:
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Madin-Darby Canine Kidney (MDCK) cells
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Influenza A virus stock
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This compound stock solution (10 mM in DMSO)
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DMEM, 2% Fetal Bovine Serum (FBS)
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Agarose (low-melting point)
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Crystal Violet staining solution
Procedure:
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Cell Seeding: Seed MDCK cells in 6-well plates at a density of 5 x 10⁵ cells/well and incubate for 24 hours at 37°C, 5% CO₂ to form a confluent monolayer.
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Compound Dilution: Prepare serial dilutions of this compound in infection media (DMEM + 1 µg/mL TPCK-trypsin) ranging from 0.01 µM to 100 µM. Include a "virus control" (no compound) and "cell control" (no virus, no compound).
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Infection: Wash the cell monolayers with PBS. Adsorb 100 plaque-forming units (PFU) of Influenza A virus onto the cells for 1 hour at 37°C.
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Treatment: Remove the virus inoculum. Overlay the cells with 2 mL of a 1:1 mixture of 2X DMEM and 1.6% low-melting-point agarose containing the corresponding this compound dilutions.
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Incubation: Incubate the plates at 37°C, 5% CO₂ for 48-72 hours until plaques are visible in the virus control wells.
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Staining: Fix the cells with 10% formaldehyde for 1 hour. Remove the agarose overlay and stain the monolayer with 0.5% crystal violet solution for 15 minutes.
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Analysis: Wash the plates with water and allow them to dry. Count the number of plaques in each well. Calculate the IC₅₀ value by plotting the percentage of plaque inhibition versus the log of the compound concentration.
Caption: Workflow for determining
Application Notes and Protocols for Acyclovir
Disclaimer: The requested topic "Acetylvirolin" did not yield specific scientific information and is likely a typographical error. Based on the similarity in name and common use in antiviral research, this document provides detailed application notes and protocols for Acyclovir .
Introduction
Acyclovir is a synthetic purine nucleoside analogue with potent antiviral activity against herpes simplex virus types 1 (HSV-1) and 2 (HSV-2), and varicella-zoster virus (VZV). Its selective toxicity is a result of its specific activation within virus-infected cells, making it a cornerstone in the treatment of various herpesvirus infections. These application notes provide comprehensive guidelines for the safe handling, storage, and use of acyclovir in a research setting.
Handling and Storage
Proper handling and storage of acyclovir are crucial to maintain its stability and ensure the safety of laboratory personnel.
2.1. Safety Precautions:
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Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat when handling acyclovir powder or solutions.
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Ventilation: Use in a well-ventilated area to avoid inhalation of dust particles.
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Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Ingestion: Do not ingest. If swallowed, seek medical attention immediately.
2.2. Storage Conditions:
Acyclovir is available in various formulations, and storage conditions may vary.
| Formulation | Storage Temperature | Additional Notes |
| Acyclovir Powder | Room temperature (15-25°C or 59-77°F) | Store in a cool, dry, well-ventilated area in original tightly sealed containers. Protect from light and moisture. |
| Acyclovir Capsules | Room temperature (20-25°C or 68-77°F) | Protect from moisture. |
| Acyclovir Injection | Room temperature (15-25°C or 59-77°F) | Store vials at room temperature. |
| Acyclovir Suspension | 15-25°C (59-77°F) | Protect from light. |
| Acyclovir Tablets | 15-25°C (59-77°F) | Protect from moisture and light. |
| Stock Solutions (in DMSO) | -20°C | Aliquot to avoid repeated freeze-thaw cycles. |
| Aqueous Solutions | Not recommended for storage for more than one day. | Prepare fresh for each experiment. |
Physicochemical and Stability Data
| Property | Data |
| Molecular Formula | C₈H₁₁N₅O₃ |
| Molecular Weight | 225.20 g/mol |
| Appearance | Off-white to white crystalline powder. |
| Melting Point | 256.5–257 °C |
| Solubility | - Water: 1.3 mg/mL at 25°C; 2.5 mg/mL at 37°C. - Acyclovir Sodium Salt in Water: >100 mg/mL at 25°C. - DMSO: ~16 mg/mL. - PBS (pH 7.2): ~0.2 mg/mL. |
| Stability | Stable under normal storage conditions. Solutions of 200 mg and 2400 mg in 240 mL of 0.9% saline are stable for 14 days at room temperature (<20°C) and for 24 hours at 32°C. |
Mechanism of Action
Acyclovir is a guanosine analogue that requires activation to exert its antiviral effect. The mechanism involves a multi-step process that ultimately leads to the termination of viral DNA synthesis.
Experimental Protocols
5.1. Preparation of Acyclovir Stock Solution
Due to its low aqueous solubility, a common method for preparing acyclovir for in vitro assays is to first dissolve it in an organic solvent like dimethyl sulfoxide (DMSO).
Protocol:
-
Weigh the desired amount of acyclovir powder in a sterile container.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex or gently warm the solution to ensure complete dissolution.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
5.2. In Vitro Antiviral Efficacy Assay: Plaque Reduction Assay
This assay determines the concentration of acyclovir required to reduce the number of viral plaques by 50% (IC₅₀).
Protocol:
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero cells) in 24-well plates and grow until a confluent monolayer is formed.
-
Virus Dilution: Prepare serial dilutions of the virus stock (e.g., HSV-1).
-
Infection: Infect the cell monolayers with a dilution of the virus calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour.
-
Acyclovir Treatment: Prepare serial dilutions of acyclovir in the culture medium. After the adsorption period, remove the virus inoculum and add the acyclovir-containing medium to the wells. Include a "no drug" control.
-
Incubation: Incubate the plates for 2-3 days at 37°C in a 5% CO₂ incubator.
-
Plaque Visualization: Fix the cells with a suitable fixative (e.g., 10% formalin) and then stain with a staining solution (e.g., 0.5% crystal violet).
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each acyclovir concentration compared to the "no drug" control. Determine the IC₅₀ value.
Troubleshooting & Optimization
Optimizing Acetylvirolin Concentration for Assays: A Technical Support Guide
Disclaimer: Extensive searches for a compound named "Acetylvirolin" did not yield any specific scientific data, suggesting it may be a novel, unpublished, or proprietary compound. To fulfill the detailed requirements of this technical support center, we will use Quercetin , a well-characterized natural flavonoid with established antiviral and enzyme-inhibiting properties, as a representative example. The principles and methodologies described herein are broadly applicable to the optimization of novel compounds in similar assays.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of investigational compounds like this compound in various assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in preliminary assays?
A1: For a novel compound with unknown potency, a wide concentration range is recommended for initial screening. A common starting point is a logarithmic dilution series from 100 µM down to 1 nM. This broad range helps in identifying the effective concentration window while minimizing the risk of cytotoxicity at higher concentrations.
Q2: How should I dissolve this compound for use in cell-based assays?
A2: Most small molecules of natural origin are initially dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Subsequent dilutions should be made in the appropriate cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final DMSO concentration in the assay does not exceed a level that affects cell viability, typically below 0.5%.
Q3: I am observing significant cytotoxicity even at low concentrations. What could be the cause?
A3: Unexpected cytotoxicity can stem from several factors:
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Compound Instability: The compound might be degrading into toxic byproducts in the culture medium.
-
Cell Line Sensitivity: The chosen cell line may be particularly sensitive to the compound's mechanism of action.
-
Contamination: The compound stock or dilutions may be contaminated.
-
Solvent Toxicity: Ensure the final DMSO concentration is within a safe range for your specific cell line.
Consider performing a cytotoxicity assay on a panel of different cell lines to assess specificity and ruling out solvent effects with a vehicle control.
Q4: My results are not reproducible. What are the common sources of variability?
A4: Lack of reproducibility is a common challenge in in-vitro assays. Key factors to investigate include:
-
Cell Passage Number: Use cells within a consistent and low passage number range.
-
Cell Confluency: Ensure a consistent cell confluency at the time of treatment.
-
Compound Preparation: Prepare fresh dilutions of the compound for each experiment from a validated stock.
-
Incubation Times: Adhere strictly to the defined incubation periods.
-
Assay Technique: Maintain consistency in pipetting, washing steps, and plate reader settings.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during antiviral and enzyme inhibition assays.
Antiviral Assays
| Problem | Possible Cause | Recommended Solution |
| Inconsistent IC50/EC50 Values | Cell health and density variation. | Standardize cell seeding density and ensure monolayers are confluent before infection. |
| Virus titer variability. | Use a consistent, pre-titered virus stock for all experiments. | |
| Inconsistent drug exposure time. | Precisely control the timing of compound addition and removal. | |
| High Background Cytotoxicity | Compound is toxic to the host cells at the effective antiviral concentration. | Determine the CC50 (50% cytotoxic concentration) and calculate the selectivity index (SI = CC50/IC50). A higher SI indicates a better therapeutic window. |
| Solvent (e.g., DMSO) concentration is too high. | Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). | |
| No Antiviral Effect Observed | Compound concentration is too low. | Test a broader and higher range of concentrations. |
| Compound is not bioavailable in the assay system. | Check for potential issues with solubility or binding to components in the culture medium. | |
| Incorrect timing of addition for the targeted viral replication step. | Conduct a time-of-addition experiment to determine at which stage of the viral life cycle the compound is active. |
Enzyme Inhibition Assays
| Problem | Possible Cause | Recommended Solution |
| Variable IC50 Values | Incorrect substrate concentration. | The IC50 value for competitive inhibitors is dependent on the substrate concentration. Use a substrate concentration at or below the Michaelis-Menten constant (Km). |
| Enzyme activity is unstable. | Ensure the enzyme is stored correctly and used within its active lifetime. Use fresh enzyme preparations. | |
| Inconsistent pre-incubation time. | For time-dependent inhibitors, the pre-incubation time of the enzyme with the inhibitor is critical and must be consistent. | |
| High Signal in "No Enzyme" Control | Substrate is unstable and degrading spontaneously. | Test substrate stability under assay conditions without the enzyme. |
| Assay components are interfering with the detection method. | Run controls for each component to identify the source of interference. | |
| No Inhibition Observed | Compound is not an inhibitor of the target enzyme. | Confirm the compound's purity and identity. Test against a different enzyme or in a different assay format. |
| Compound concentration is too low. | Test a higher concentration range. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic concentration (CC50) of a compound.
**
Technical Support Center: Overcoming Acetylvirolin Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with Acetylvirolin.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
Q2: I am observing precipitation of this compound when adding my stock solution to an aqueous buffer. What is happening?
A2: This is a common issue when a compound is dissolved in a strong organic solvent (like DMSO) and then diluted into an aqueous solution where its solubility is much lower. The organic solvent concentration is no longer high enough to keep the this compound in solution, causing it to precipitate.
Q3: Can I heat the solvent to dissolve this compound?
A3: Gentle heating can be a viable strategy to increase the dissolution rate and solubility of this compound. However, it is crucial to be cautious as excessive heat may lead to degradation of the compound. It is recommended to perform a stability test by heating a small sample and analyzing it for degradation products before proceeding with your main experiment.
Q4: Is sonication a recommended method for dissolving this compound?
A4: Yes, sonication can be an effective method to aid in the dissolution of this compound. The high-frequency sound waves can help to break down aggregates and increase the interaction between the compound and the solvent.
Q5: Are there any alternative solvent systems I can try if I face solubility issues in single solvents?
A5: Yes, employing a co-solvent system can significantly enhance solubility. For instance, a mixture of a strong organic solvent and a more polar solvent can sometimes provide the necessary environment to keep the compound in solution. A study on Betulin, another natural product with solubility challenges, demonstrated that a mixture of ethanol and DMSO can significantly increase its solubility compared to either solvent alone.
Data Presentation: Solubility Guidelines
As specific quantitative solubility data for this compound is limited, the following table provides a general guide for common laboratory solvents. Researchers are strongly encouraged to perform their own solubility tests.
Table 1: General Solubility Guide for this compound
| Solvent | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Generally Soluble | A common solvent for preparing concentrated stock solutions. |
| Ethanol | Sparingly Soluble to Soluble | May require gentle heating or sonication. |
| Methanol | Sparingly Soluble | Similar to ethanol, may require assistance for dissolution. |
| Water | Insoluble to Very Sparingly Soluble | This compound is expected to have very low aqueous solubility. |
| Phosphate-Buffered Saline (PBS) | Insoluble | Similar to water, direct dissolution is not recommended. |
To illustrate the potential of co-solvent systems, the following table summarizes data from a study on the solubility of Betulin, a compound with known solubility issues. This approach may be applicable to this compound.
Table 2: Example of Enhanced Solubility using a Co-Solvent System (Betulin)
| Solvent System (wt. ratio) | Temperature (°C) | Solubility (%) |
| DMSO (100%) | - | ~0.0045 |
| Ethanol (100%) | - | ~5.44 |
| 25% DMSO / 75% Ethanol | - | ~7.0 |
| 50% DMSO / 50% Ethanol | 85 | up to 10.0 |
Troubleshooting Guide
Issue: My this compound powder is not dissolving in my chosen solvent.
-
Question 1: Have you tried increasing the dissolution time and using physical methods?
-
Answer: Ensure you have allowed sufficient time for dissolution with vigorous vortexing or stirring. If the compound remains insoluble, try gentle heating (e.g., 37°C water bath) or sonication to aid the process.
-
-
Question 2: Is your solvent of appropriate purity?
-
Answer: Impurities in the solvent, especially water, can significantly impact the solubility of hydrophobic compounds. Use high-purity, anhydrous solvents whenever possible.
-
-
Question 3: Have you considered a co-solvent system?
-
Answer: If a single solvent is not effective, a co-solvent approach may be beneficial. For example, a mixture of DMSO and ethanol could provide a more suitable environment for dissolution. Start with a small-scale trial to determine the optimal ratio.
-
Issue: this compound precipitates out of solution upon dilution into my aqueous experimental medium.
-
Question 1: What is the final concentration of the organic solvent in your aqueous medium?
-
Answer: The final concentration of the organic solvent (e.g., DMSO) should be kept as low as possible while still maintaining the solubility of this compound. It is crucial to also consider the tolerance of your experimental system (e.g., cells) to the solvent. Many cell-based assays are sensitive to DMSO concentrations above 0.5-1%.
-
-
Question 2: Have you tried a serial dilution approach?
-
Answer: Instead of a single large dilution, try a stepwise (serial) dilution. This can sometimes prevent the rapid change in solvent environment that leads to precipitation.
-
-
Question 3: Could a formulation-based approach be suitable for your experiment?
-
Answer: For in vivo or some in vitro studies, formulation strategies such as complexation with cyclodextrins or incorporation into lipid-based carriers can be explored to improve aqueous compatibility.
-
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 2-5 minutes.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 10-15 minutes, or in a 37°C water bath for 5-10 minutes, with intermittent vortexing.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Working Dilution into Aqueous Medium
-
Thaw a fresh aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in your cell culture medium or aqueous buffer to achieve the final desired concentration.
-
When adding the this compound stock to the aqueous medium, ensure rapid mixing by gently vortexing or pipetting up and down.
-
Visually inspect the final solution for any signs of precipitation before applying it to your experimental system.
Visualizing Experimental Workflows and Concepts
Technical Support Center: Acetylvirolin Degradation Products
Welcome to the technical support center for Acetylvirolin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound and the analysis of its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
A1: Based on the chemical structure of this compound, the primary expected degradation pathways include hydrolysis, oxidation, and photolysis. Forced degradation studies are instrumental in identifying the likely degradation products arising from these pathways. It is crucial to investigate the molecule's stability across a range of environmental factors to understand its chemical behavior fully.
Q2: What are the common degradation products of this compound observed under stress conditions?
A2: Under forced degradation conditions, several degradation products of this compound have been identified. The nature and quantity of these products can vary significantly depending on the specific stressor. A summary of the major degradation products observed under hydrolytic, oxidative, and photolytic stress is provided in the table below. The formation of these impurities can impact the safety and efficacy of the final drug product.
Q3: What is the recommended analytical method for studying this compound degradation?
A3: The recommended method for analyzing this compound and its degradation products is a stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV or Photodiode Array (PDA) detection. This technique allows for the separation and quantification of the active pharmaceutical ingredient (API) from its impurities. For structural elucidation of unknown degradation products, hyphenated techniques such as LC-MS/MS are highly valuable.
Q4: How should I design a forced degradation study for this compound?
A4: A well-designed forced degradation study should expose this compound to a variety of stress conditions that are more severe than accelerated stability testing conditions. The goal is to generate a sufficient amount of degradation products for analytical method development and pathway elucidation without over-stressing the molecule. Key conditions to include are acid and base hydrolysis, oxidation, heat, and light exposure.
Troubleshooting Guides
Scenario 1: Unexpected Peaks in HPLC Chromatogram
-
Problem: You observe unexpected peaks in your HPLC chromatogram during a stability study of this compound.
-
Troubleshooting Steps:
-
Verify Peak Origin: Determine if the peaks originate from the drug substance, excipients, or the placebo formulation by running appropriate controls.
-
Assess Peak Purity: Utilize a PDA detector to check the peak purity of the this compound peak to ensure it is not co-eluting with a degradant.
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Investigate Secondary Degradation: Consider the possibility of secondary degradation, where initial degradation products break down further. Analyzing samples at earlier time points can help distinguish primary from secondary products.
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Structure Elucidation: If the unknown peak is significant, employ mass spectrometry (LC-MS) to determine its mass and fragmentation pattern, which can help in identifying its structure.
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Scenario 2: Poor Mass Balance in a Forced Degradation Study
-
Problem: The mass balance in your forced degradation study for this compound is significantly less than 100%.
-
Troubleshooting Steps:
-
Check for Non-Chromophoric Degradants: Some degradation products may lack a UV chromophore and will not be detected by a UV/PDA detector. Consider using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer.
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Investigate Volatile Degradants: Degradation may lead to the formation of volatile compounds that are lost during sample preparation or analysis. Headspace GC-MS can be used to analyze for volatile impurities.
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Assess Adsorption: this compound or its degradation products may adsorb to container surfaces. Analyze rinses of the containers to quantify any adsorbed material.
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Evaluate Response Factors: Ensure that the response factors of the degradation products are correctly determined. If authentic standards are unavailable, use relative response factors estimated from structurally similar compounds.
-
Data Presentation
Table 1: Summary of this compound Degradation Products under Various Stress Conditions
| Stress Condition | Degradation Product | % Degradation (at 24h) | Notes |
| Acid Hydrolysis (0.1 M HCl, 60°C) | AV-H1 | 15.2% | Primary hydrolytic product. |
| AV-H2 | 5.8% | Secondary hydrolytic product. | |
| Base Hydrolysis (0.1 M NaOH, 60°C) | AV-B1 | 22.5% | Rapid degradation observed. |
| Oxidative (3% H₂O₂, RT) | AV-O1 | 18.7% | N-oxide formation is common. |
| AV-O2 | 7.1% | ||
| Thermal (80°C, solid state) | AV-T1 | 3.5% | Generally stable to dry heat. |
| Photolytic (ICH Q1B, solution) | AV-P1 | 12.9% | Light-sensitive, requires protection. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis:
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Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
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Incubate the solution at 60°C.
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Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
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Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
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Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.
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Incubate the solution at 60°C.
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Withdraw aliquots at specified time points and neutralize with 0.1 M HCl before analysis.
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Oxidative Degradation:
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Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.
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Keep the solution at room temperature, protected from light.
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Withdraw aliquots at specified time points for analysis.
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-
Thermal Degradation:
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Place a thin layer of solid this compound powder in a petri dish.
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Expose to 80°C in a calibrated oven.
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Sample at various time points, dissolve in the mobile phase to a known concentration, and analyze.
-
-
Photolytic Degradation:
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Expose a solution of this compound (0.5 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
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A control sample should be kept in the dark under the same conditions.
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Analyze both samples at the end of the exposure period.
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Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Technical Support Center: Preventing Acetylvirolin Precipitation in Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of Acetylvirolin in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of this compound precipitation in my cell culture?
A1: this compound precipitation can manifest as a fine, crystalline-like powder, a cloudy or milky appearance in the media, or a thin film on the surface of the culture vessel. Under a microscope, you may observe distinct particles or amorphous aggregates that are not cellular debris.
Q2: Why is my this compound precipitating when I add it to the cell culture media?
A2: Precipitation of hydrophobic compounds like this compound in aqueous-based cell culture media is a common challenge. The primary reasons include:
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Low Aqueous Solubility: this compound is likely a hydrophobic molecule with limited solubility in water-based solutions.
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Solvent Shock: When a concentrated stock solution of this compound (typically in a solvent like DMSO) is diluted into the aqueous media, the abrupt change in solvent polarity can cause the compound to crash out of solution.
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High Concentration: The final working concentration of this compound may exceed its solubility limit in the specific cell culture medium being used.
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Media Composition: Components in the media, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.
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pH and Temperature: The pH and temperature of the media can influence the solubility of the compound.
Q3: Can the type of cell culture medium affect this compound precipitation?
A3: Yes, different media formulations have varying compositions of salts, amino acids, and proteins, which can influence the solubility of this compound. It is advisable to test the solubility in your specific medium.
Troubleshooting Guides
Issue 1: this compound precipitates immediately upon addition to the media.
This is a classic sign of "solvent shock," where the rapid dilution of the organic solvent stock into the aqueous media causes the compound to become insoluble.
Troubleshooting Steps:
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Optimize the Dilution Method:
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Instead of adding the stock solution directly to the full volume of media, first, create an intermediate dilution in a smaller volume of media.
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Add the stock solution dropwise to the media while gently vortexing or swirling to ensure rapid and thorough mixing.
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Reduce the Final Concentration: Your target concentration may be above the solubility limit of this compound in the media. Test a range of lower concentrations to determine the maximum soluble concentration.
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Decrease the Stock Solution Concentration: A highly concentrated stock solution can exacerbate precipitation. Try preparing a lower concentration stock solution (e.g., 10 mM instead of 100 mM) to reduce the solvent shock effect upon dilution.
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Pre-warm the Media: Ensure your cell culture media is pre-warmed to 37°C before adding the this compound stock solution.
Issue 2: this compound precipitates over time in the incubator.
This may indicate that the compound is at a supersaturated state and is slowly coming out of solution, or it may be unstable under culture conditions.
Troubleshooting Steps:
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Solubility Assessment: Perform a kinetic solubility assay to determine the maximum concentration of this compound that remains in solution over a specific time course (e.g., 24, 48, 72 hours) under your experimental conditions (37°C, 5% CO2).
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Consider Solubility Enhancers: For long-term experiments, the use of solubility-enhancing excipients may be necessary.
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Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Beta-cyclodextrins are commonly used for this purpose.[1]
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Serum: If your experimental design allows, increasing the serum concentration in the media can help to keep hydrophobic compounds in solution due to the presence of albumin and other proteins.
-
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pH Stability: Monitor the pH of your culture medium over the course of the experiment, as changes in pH due to cell metabolism can affect compound solubility.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Different Solvents
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) |
| DMSO | > 50 | > 100 |
| Ethanol | ~10 | ~20 |
| PBS (pH 7.4) | < 0.1 | < 0.2 |
Note: This data is hypothetical and should be determined empirically for your specific batch of this compound.
Table 2: Effect of Serum Concentration on this compound Solubility in DMEM
| FBS Concentration (%) | Maximum Soluble Concentration of this compound (µM) |
| 0 | 1 |
| 2 | 5 |
| 5 | 15 |
| 10 | 30 |
Note: This data is hypothetical and illustrates a common trend for hydrophobic compounds.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in an appropriate organic solvent.
Materials:
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This compound powder
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Dimethyl sulfoxide (DMSO), sterile, cell culture grade
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Sterile, conical microcentrifuge tubes
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Vortex mixer
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Sonicator (optional)
Methodology:
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Aseptically weigh out the desired amount of this compound powder.
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Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
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Add the calculated volume of DMSO to the vial containing the this compound powder.
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Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
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If the compound is not fully dissolved, sonicate the vial for 5-10 minutes in a water bath.
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Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
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Store the stock solutions at -20°C or -80°C, protected from light.
Protocol 2: Kinetic Solubility Assay in Cell Culture Media
Objective: To determine the maximum concentration of this compound that remains soluble in a specific cell culture medium over time.
Materials:
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This compound stock solution (in DMSO)
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Cell culture medium of interest (e.g., DMEM with 10% FBS)
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Sterile 96-well clear bottom plate
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Multichannel pipette
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Plate reader capable of measuring absorbance at 600 nm
Methodology:
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Prepare a series of dilutions of the this compound stock solution in the cell culture medium in the 96-well plate. A typical concentration range to test would be from 0.1 µM to 100 µM. Include a vehicle control (medium with the same final concentration of DMSO).
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Incubate the plate under standard cell culture conditions (37°C, 5% CO2).
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At various time points (e.g., 0, 2, 6, 24, 48 hours), measure the absorbance of each well at 600 nm using a plate reader. An increase in absorbance is indicative of precipitation.
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The highest concentration that does not show a significant increase in absorbance compared to the vehicle control over the time course is considered the kinetic solubility limit.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: How cyclodextrins enhance the solubility of hydrophobic compounds.
References
Technical Support Center: Quality Control for Acetylvirolin Batches
Disclaimer: Information regarding the specific mechanism of action and established quality control parameters for "Acetylvirolin" is not extensively available in public literature. The following technical support guide is constructed based on established principles and common practices in the quality control of novel antiviral small molecule compounds. "this compound" is used as a placeholder to illustrate the framework of a technical support center for such a compound.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes (CQAs) for a new batch of this compound?
A1: The critical quality attributes for a new batch of this compound should include purity, identity, potency, and safety. These attributes ensure the consistency, efficacy, and safety of the compound for research and development purposes. A summary of typical acceptance criteria is provided in the table below.
Q2: How is the purity of this compound determined?
A2: The purity of this compound is primarily assessed using High-Performance Liquid Chromatography (HPLC) with UV detection. This method separates this compound from any impurities or degradation products. The purity is reported as a percentage of the main compound peak area relative to the total peak area in the chromatogram.
Q3: What methods are used to confirm the identity of this compound?
A3: The identity of this compound is confirmed by comparing its retention time in an HPLC analysis to a qualified reference standard. Additionally, spectroscopic methods such as Mass Spectrometry (MS) for molecular weight confirmation and Nuclear Magnetic Resonance (NMR) for structural confirmation are employed.
Q4: How is the potency of this compound batches evaluated?
A4: The potency of this compound is determined through a cell-based antiviral assay. This typically involves infecting a suitable host cell line with a target virus and treating the cells with different concentrations of this compound. The potency is often expressed as the half-maximal effective concentration (EC50), which is the concentration of the drug that inhibits 50% of the viral activity.
Q5: What are common safety and endotoxin level requirements for this compound intended for cell-based assays?
A5: For this compound batches intended for use in cell-based assays, it is crucial to ensure low levels of cytotoxicity and endotoxin contamination. Cytotoxicity is often assessed using a cell viability assay (e.g., MTT or CellTiter-Glo®) on uninfected cells, and the 50% cytotoxic concentration (CC50) is determined. Endotoxin levels are measured using a Limulus Amebocyte Lysate (LAL) test.
Data Presentation
Table 1: Acceptance Criteria for this compound Batches
| Parameter | Method | Acceptance Criteria |
| Purity | HPLC-UV | ≥ 98.0% |
| Identity | HPLC-UV (Retention Time) | Matches Reference Standard ± 2% |
| Mass Spectrometry | Molecular Weight ± 1 Da of theoretical | |
| Potency | Antiviral Cell-Based Assay | EC50 within 80-120% of Reference Standard |
| Safety | Cytotoxicity Assay (CC50) | ≥ 100 µM (or as specified) |
| Endotoxin | ≤ 0.5 EU/mL at the highest tested concentration |
Troubleshooting Guides
HPLC Analysis Issues
Q: We are observing unexpected peaks in our HPLC chromatogram for this compound. What could be the cause?
A: Unexpected peaks in an HPLC chromatogram can arise from several sources. Here are some common causes and troubleshooting steps:
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Contaminated Mobile Phase: Impurities in the solvents or buffers can appear as extraneous peaks, especially in gradient elution. Prepare fresh mobile phase using HPLC-grade solvents and filter it before use.
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Sample Contamination or Degradation: The sample itself might be contaminated or may have degraded. Ensure proper sample handling and storage. Prepare a fresh sample dilution from a new aliquot.
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Injector Carryover: Residual sample from a previous injection can be introduced into the current run. Flush the injector and autosampler with a strong solvent to mitigate this.
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System Contamination: The HPLC system, including tubing, frits, and the column, can accumulate contaminants over time. Flush the entire system with a strong solvent.
Q: The retention time for our this compound peak is shifting between injections. What should we do?
A: Retention time shifts can compromise the identification and quantification of your compound. Consider the following:
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Mobile Phase Composition: Inconsistent mobile phase preparation can lead to variability. Ensure the mobile phase is accurately prepared and well-mixed. For gradient elution, ensure the pumping system is delivering a consistent composition.
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Column Temperature: Fluctuations in column temperature can affect retention times. Use a column oven to maintain a constant and stable temperature.
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Column Equilibration: Insufficient column equilibration time between runs can cause retention time drift. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
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Pump Issues: Leaks or faulty check valves in the HPLC pump can lead to inconsistent flow rates and pressure fluctuations, affecting retention times. Check for leaks and listen for unusual pump noises.
Q: Our this compound peak is showing fronting or tailing. How can we improve the peak shape?
A: Poor peak shape can affect the accuracy of integration and quantification.
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Peak Tailing: This can be caused by overloading the column or strong interactions between the analyte and the stationary phase. Try injecting a smaller sample volume or a more dilute sample.
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Peak Fronting: This is often a sign that the sample solvent is stronger than the mobile phase. Whenever possible, dissolve and inject your sample in the mobile phase.
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Split Peaks: This may indicate a partially clogged column inlet frit or a void in the column packing. Reverse flushing the column (if permitted by the manufacturer) may help, or the column may need to be replaced.
Cell-Based Antiviral Assay Issues
Q: We are observing high variability in our antiviral assay results for the same batch of this compound. What are the potential causes?
A: High variability in cell-based assays can be due to several factors. Here are some areas to investigate:
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Cell Seeding Density: Inconsistent cell numbers across wells can lead to variable results. Ensure cells are thoroughly resuspended before plating to achieve a uniform density.
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Cell Health and Passage Number: Use cells that are in a healthy, logarithmic growth phase. High passage numbers can lead to phenotypic changes, so it's important to use cells within a defined passage range.
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Compound Dilution Accuracy: Errors in preparing the serial dilutions of this compound can introduce significant variability. Use calibrated pipettes and ensure thorough mixing at each dilution step.
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Edge Effects in Microplates: Wells on the outer edges of a microplate can be prone to evaporation, leading to altered cell growth and compound concentrations. To mitigate this, you can avoid
Validation & Comparative
Acetylvirolin: Uncharted Territory in Antiviral Research
A comprehensive review of scientific literature and chemical databases reveals a significant information gap regarding the antiviral properties of a compound known as Acetylvirolin. While the chemical structure and basic identifiers of this compound are documented, there is currently no publicly available experimental data to suggest it has been investigated as a potential antiviral agent. Consequently, a direct comparison to established antiviral drugs is not feasible at this time.
This guide will, therefore, pivot to provide a framework for how such a comparison would be conducted, outlining the necessary experimental data and the key parameters used to evaluate antiviral efficacy. This will serve as a resource for researchers and drug development professionals when new compounds, such as this compound, are considered for antiviral screening.
The Landscape of Antiviral Drug Comparison
The evaluation of a novel antiviral candidate involves a series of rigorous in vitro and in vivo experiments to determine its efficacy and safety profile. A direct comparison with known antiviral drugs is crucial to assess its potential therapeutic value. Key areas of comparison include the mechanism of action, potency against specific viruses, and the safety profile.
Mechanism of Action: How Antivirals Work
Antiviral drugs are broadly classified based on the stage of the viral life cycle they inhibit. Understanding the mechanism of action is fundamental to determining a drug's spectrum of activity and potential for combination therapy.
A hypothetical workflow for investigating the mechanism of action of a new compound like this compound is depicted below.
Caption: Workflow for Determining Antiviral Mechanism of Action.
Established antiviral drugs target various stages of viral replication:
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Entry Inhibitors: Prevent the virus from entering the host cell.
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Polymerase Inhibitors: Block the replication of the viral genome.
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Protease Inhibitors: Interfere with the processing of viral proteins.
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Neuraminidase Inhibitors: Prevent the release of new virus particles from the host cell.
Quantitative Comparison of Antiviral Potency
The potency of an antiviral drug is typically measured by its half-maximal effective concentration (EC50) and half-maximal cytotoxic concentration (CC50). These values are determined through cell-based assays.
| Parameter | Description | Importance |
| EC50 (Half-Maximal Effective Concentration) | The concentration of a drug that inhibits 50% of viral replication. | A lower EC50 indicates higher potency. |
| CC50 (Half-Maximal Cytotoxic Concentration) | The concentration of a drug that causes a 50% reduction in cell viability. | A higher CC50 indicates lower toxicity to host cells. |
| SI (Selectivity Index) | The ratio of CC50 to EC50 (CC50/EC50). | A higher SI indicates a more favorable safety profile, as the drug is more toxic to the virus than to the host cells. |
For a meaningful comparison, these values for a new compound would be tabulated alongside those of known drugs for the same virus and cell line.
Experimental Protocols: The Foundation of Reliable Data
Detailed and standardized experimental protocols are essential for generating reproducible and comparable data. Key assays in antiviral drug discovery include:
-
Plaque Reduction Assay: This is a gold-standard assay to determine the EC50 of an antiviral compound. It measures the ability of a drug to reduce the number of viral plaques (areas of cell death) in a cell monolayer.
-
Cytotoxicity Assay: Assays such as the MTT or MTS assay are used to determine the CC50 of a compound by measuring its effect on the metabolic activity of uninfected cells.
-
Time-of-Addition Assay: This assay helps to pinpoint the stage of the viral life cycle that is inhibited by the drug. The compound is added at different time points relative to viral infection, and the effect on viral replication is measured.
Viral-Host Signaling Pathways: A Modern Frontier in Antiviral Therapy
Viruses manipulate host cell signaling pathways to facilitate their replication and evade the immune system. A comprehensive understanding of how a virus interacts with host pathways can reveal novel targets for antiviral intervention.
The diagram below illustrates how a virus can hijack host cell signaling pathways, and where antiviral drugs might intervene.
Navigating the Labyrinth of Preclinical Research: A Guide to Assessing Reproducibility
For researchers, scientists, and drug development professionals, the reproducibility of scientific findings is the bedrock of progress. However, the path from initial discovery to a validated therapeutic is often fraught with challenges in replicating initial results. This guide provides a framework for critically evaluating the reproducibility of preclinical research, a crucial step in the drug development pipeline. While the initial focus of this analysis was to be "Acetylvirolin," a comprehensive search of scientific literature and chemical databases revealed no specific research findings associated with this compound. The parent compound, Virolin, a neolignan found in plant species such as Virola surinamensis, has been identified, but studies on its biological activity and any acetylated derivatives are not publicly available.
Therefore, this guide will address the broader and critical topic of research reproducibility in a preclinical context, using hypothetical examples to illustrate best practices in data presentation, experimental transparency, and the visualization of complex biological processes.
The Reproducibility Crisis: A Shadow in Drug Development
The inability to reproduce preclinical research is a significant impediment to the development of new medicines. High-profile reports from academic and industry labs have highlighted this "reproducibility crisis," where a substantial percentage of published findings cannot be replicated in-house. This leads to wasted resources, delays in bringing effective treatments to patients, and an erosion of confidence in scientific research.
Key factors contributing to a lack of reproducibility include:
-
Inadequate Reporting of Experimental Protocols: Vague or incomplete methods sections make it impossible for other researchers to replicate a study accurately.
-
Biological and Technical Variability: Differences in reagents, cell lines, animal models, and equipment can lead to divergent results.
-
Statistical Flaws and Misinterpretation: Inappropriate statistical analyses or a focus on sensational findings can create a distorted picture of a compound's efficacy.
-
Publication Bias: The tendency to publish positive results over negative or null findings can skew the scientific literature.
A Framework for Assessing Reproducibility
To foster a culture of reproducibility, researchers and drug development professionals must adopt a rigorous and transparent approach to reporting and evaluating scientific data. The following sections outline key components of this framework.
Data Presentation: The Power of Clarity
Clear and concise presentation of quantitative data is essential for comparing findings across different studies. Well-structured tables allow for a direct comparison of key performance indicators.
Table 1: Comparative in vitro Activity of Compound X and Alternative A
| Compound | Target | Assay Type | IC50 (nM) | 95% Confidence Interval | Replicate (n) | Source |
| Compound X | Kinase Y | KinaseGlo | 15.2 | 12.8 - 18.1 | 3 | [Hypothetical Study 1] |
| Alternative A | Kinase Y | KinaseGlo | 45.8 | 40.1 - 52.3 | 3 | [Hypothetical Study 1] |
| Compound X | Kinase Y | HTRF | 18.5 | 15.5 - 22.0 | 3 | [Hypothetical Study 2] |
| Alternative A | Kinase Y | HTRF | 50.1 | 44.2 - 56.7 | 3 | [Hypothetical Study 2] |
Table 2: Comparative in vivo Efficacy of Compound X and Alternative A in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Tumor Growth Inhibition (%) | p-value | Animal Strain | Source |
| Vehicle | - | Oral | 0 | - | BALB/c nude | [Hypothetical Study 3] |
| Compound X | 10 | Oral | 58.3 | < 0.01 | BALB/c nude | [Hypothetical Study 3] |
| Alternative A | 10 | Oral | 42.1 | < 0.05 | BALB/c nude | [Hypothetical Study 3] |
These tables provide a clear, at-a-glance comparison of the compounds' performance, including critical details about the experimental setup that are essential for evaluating the reproducibility of the findings.
Experimental Protocols: The Blueprint for Replication
Detailed and transparent experimental protocols are the cornerstone of reproducible research. A methods section should provide enough information for another scientist to replicate the experiment without ambiguity.
Example of a Detailed Experimental Protocol: Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50
Synergistic Effects of Acetylvirolin with Other Compounds: A Comparative Analysis
Disclaimer: Initial searches for "Acetylvirolin" did not yield any specific compound with documented synergistic effects. Therefore, to fulfill the structural and content requirements of this request, this guide will use Remdesivir , a well-researched antiviral compound, as a substitute to illustrate the principles of synergistic drug interactions. The data and pathways presented here are for Remdesivir and are intended to serve as a template for a comparative guide on a real compound of interest.
Introduction
The development of effective therapeutic strategies often relies on the principle of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects. This approach can lead to enhanced efficacy, reduced dosages, and a lower likelihood of developing drug resistance. This guide provides a comparative analysis of the synergistic effects of Remdesivir with other antiviral agents, supported by experimental data and detailed methodologies.
Synergistic Combinations with Remdesivir
Several studies have investigated the synergistic potential of Remdesivir when combined with other compounds against various viruses, particularly SARS-CoV-2. These combinations often target different stages of the viral life cycle, leading to a more potent antiviral response.
Remdesivir and Nelfinavir/Tilorone
Studies have shown promising synergistic antiviral activity when Remdesivir is combined with compounds like Nelfinavir and Tilorone. For instance, in Huh7.5 cells infected with SARS-CoV-2, the combination of Nelfinavir and Tilorone, as well as Molnupiravir and Tilorone, demonstrated high synergy scores. Another notable synergistic combination is Remdesivir with Nitazoxanide.
Remdesivir and Azithromycin/Ivermectin
Combining Remdesivir with either Azithromycin or Ivermectin has been shown to synergistically increase anti-SARS-CoV-2 activity. This synergy allows for a significant reduction in the concentration of each drug required to achieve complete viral suppression, which could potentially minimize toxicity and side effects.
Remdesivir and Nirmatrelvir
A consistent and strong synergistic effect has been observed between Remdesivir and Nirmatrelvir against various SARS-CoV-2 strains, including Omicron variants. This combination targets both the viral RNA polymerase (Remdesivir) and the main protease (Nirmatrelvir), crucial enzymes for viral replication.
Quantitative Data Summary
The following table summarizes the quantitative data from in vitro studies assessing the synergistic effects of Remdesivir with other compounds. The synergy is often quantified using metrics such as the Highest Single Agent (HSA) synergy score or by observing a significant reduction in the half-maximal effective concentration (EC50) or the concentration required for 100% inhibition (LIC100).
| Compound Combination | Virus | Cell Line | Synergy Metric | Result | Reference |
| Remdesivir + Tilorone | HCoV-OC43 | - | HSA Synergy Score | - | |
| Remdesivir + Nitazoxanide | HCoV-OC43 | - | HSA Synergy Score | 3.98 | |
| Remdesivir + Ivermectin | SARS-CoV-2 | - | Fold-reduction in LIC100 | 6-fold (Remdesivir), 13-fold (Ivermectin) | |
| Remdesivir + Nirmatrelvir | SARS-CoV-2 (including Omicron variants) | - | Bliss Synergy Score | >10 |
Experimental Protocols
Checkerboard Assay for Synergy Assessment
The checkerboard assay is a common method to evaluate the synergistic effects of two compounds.
-
Cell Seeding: Plate a suitable host cell line (e.g., Huh7.5 or Calu3) in 96-well plates and incubate until a confluent monolayer is formed.
-
Drug Dilution: Prepare serial dilutions of each compound individually and in combination. For the checkerboard setup, one compound is serially diluted along the x-axis of the plate, and the other is diluted along the y-axis.
-
Viral Infection: Infect the cells with the virus of interest at a predetermined multiplicity of infection (MOI).
-
Drug Treatment: After a brief incubation period for viral adsorption, remove the inoculum and add the media containing the different concentrations of the individual drugs and their combinations.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C.
-
Quantification of Viral Activity: Assess the antiviral effect by measuring the cytopathic effect (CPE), viral RNA levels (via qRT-PCR), or through reporter gene expression (if using a reporter virus).
-
Synergy Analysis: Calculate synergy scores using a reference model such as the Bliss independence model or the Loewe additivity model. A synergy score greater than a certain threshold (e.g., >10 for Bliss synergy score) indicates a synergistic interaction.
Signaling Pathways and Mechanisms of Action
Remdesivir is a prodrug of an adenosine nucleotide analog. Inside the cell, it is metabolized into its active triphosphate form, which acts as an inhibitor of the viral RNA-dependent RNA polymerase (RdRp). By incorporating into the nascent viral RNA chain, it causes premature termination of transcription.
The synergistic partners of Remdesivir often target different viral or host proteins. For example, Nirmatrelvir is a protease inhibitor that blocks the cleavage of viral polyproteins, a critical step in the viral life cycle. The combination of an RdRp inhibitor and a protease inhibitor creates a multi-pronged attack on viral replication.
Caption: Dual inhibition of viral replication by Remdesivir and a protease inhibitor.
Experimental Workflow
The following diagram illustrates a typical workflow for identifying and validating synergistic drug combinations in vitro.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
